Product packaging for (R)-Fty 720P(Cat. No.:)

(R)-Fty 720P

Cat. No.: B12364697
M. Wt: 387.5 g/mol
InChI Key: LRFKWQGGENFBFO-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Fty 720P is a useful research compound. Its molecular formula is C19H34NO5P and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34NO5P B12364697 (R)-Fty 720P

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H34NO5P

Molecular Weight

387.5 g/mol

IUPAC Name

[(2R)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m1/s1

InChI Key

LRFKWQGGENFBFO-LJQANCHMSA-N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(COP(=O)(O)O)N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N

Origin of Product

United States

Foundational & Exploratory

(R)-FTY720-P Enantiomer: A Comprehensive Technical Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a widely used immunomodulatory drug, undergoes in vivo phosphorylation to its active form, FTY720-phosphate (FTY720-P). FTY720-P is a chiral molecule existing as (S) and (R) enantiomers. The immunosuppressive effects of FTY720 are almost exclusively attributed to the (S)-enantiomer, which is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. This technical guide provides an in-depth analysis of the biological activity of the (R)-FTY720-P enantiomer. Drawing upon available scientific literature, this document summarizes its receptor binding affinity, functional activity, and in vivo effects, presenting a clear picture of its pharmacological profile in comparison to its biologically active (S)-counterpart. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the nuances of FTY720 and S1P receptor modulation.

S1P Receptor Binding and Functional Activity

The biological activity of FTY720-P enantiomers is primarily determined by their interaction with sphingosine-1-phosphate (S1P) receptors. Extensive research has demonstrated a significant stereospecificity in this interaction, with the (S)-enantiomer being the pharmacologically active form.

Receptor Binding Affinity

Direct quantitative binding affinity data for the (R)-FTY720-P enantiomer is limited in publicly available literature, largely due to its demonstrated lack of significant biological activity in functional assays. However, comparative studies consistently report that the (S)-isomer possesses significantly more potent binding affinities for S1P1, S1P3, S1P4, and S1P5 receptors than the (R)-isomer[1].

Functional Activity

Functional assays, such as GTPγS binding and β-arrestin recruitment, are crucial for determining the agonist or antagonist properties of a ligand at a G protein-coupled receptor (GPCR) like the S1P receptors.

GTPγS Binding Assays: These assays measure the activation of G proteins upon ligand binding to the receptor. Studies utilizing GTP[γ-³⁵S] binding have shown that (S)-FTY720-P acts as a full agonist at S1P1, S1P4, and S1P5 receptors and a partial agonist at the S1P3 receptor. In stark contrast, (R)-FTY720-P shows no activity in these assays , indicating it does not effectively activate the G protein signaling cascade downstream of these S1P receptors[2].

The following table summarizes the comparative functional activity of the (S)- and (R)-FTY720-P enantiomers at S1P receptors.

Receptor(S)-FTY720-P Activity(R)-FTY720-P ActivityReference
S1P1 Full AgonistNo Activity[2]
S1P3 Partial AgonistNo Activity[2]
S1P4 Full AgonistNo Activity[2]
S1P5 Full AgonistNo Activity[2]

In Vivo Effects

The differential activity of the FTY720-P enantiomers observed in vitro is mirrored in their in vivo pharmacological profiles.

Lymphocyte Migration

The primary mechanism of action for the immunosuppressive effects of fingolimod is the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation. This effect is mediated by the agonism of the (S)-enantiomer at the S1P1 receptor on lymphocytes. Comparative studies have shown that the (S)-isomer is a much more potent inhibitor of lymphocyte migration towards S1P than the (R)-isomer, further solidifying the role of the (S)-enantiomer as the active immunosuppressive agent[1].

Cardiovascular Effects

A known side effect of fingolimod treatment is a transient bradycardia upon initiation of therapy, which is attributed to the agonism of (S)-FTY720-P at the S1P1 receptor on atrial pacemaker cells. In a study conducted in anesthetized rats, intravenous administration of (S)-FTY720-P induced severe bradycardia. Conversely, the (R)-FTY720-P enantiomer had no discernible effect on heart rate at doses up to 0.3 mg/kg, providing strong in vivo evidence of its inactivity at the S1P1 receptor[1].

Activity of (R)-FTY720 Derivatives

Interestingly, modifications to the FTY720 molecule can alter the activity profile of the (R)-enantiomer. A study on FTY720-vinylphosphonate analogues revealed that (R)-FTY720-vinylphosphonate is a full agonist of the S1P1 receptor with an EC50 of 20 ± 3 nM [3]. This finding suggests that the (R)-configuration at the chiral center does not inherently preclude interaction with and activation of the S1P1 receptor, and that the nature of the phosphate headgroup and its interaction with the receptor binding pocket are critical determinants of activity.

Furthermore, both enantiomers of FTY720-vinylphosphonate were found to inhibit sphingosine kinase 1 (SK1), an enzyme involved in the synthesis of S1P. While the (S)-enantiomer was a more potent inhibitor, the (R)-enantiomer still exhibited approximately 40% inhibition of SK1 activity at a concentration of 50 μM.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

S1P1_Signaling cluster_S_Enantiomer (S)-FTY720-P cluster_R_Enantiomer (R)-FTY720-P S_FTY720P (S)-FTY720-P S1P1_S S1P1 Receptor S_FTY720P->S1P1_S Binds & Activates G_protein_S G Protein Activation S1P1_S->G_protein_S Beta_Arrestin_S β-Arrestin Recruitment S1P1_S->Beta_Arrestin_S Internalization_S Receptor Internalization & Degradation Beta_Arrestin_S->Internalization_S Lymphocyte_Sequestration Lymphocyte Sequestration Internalization_S->Lymphocyte_Sequestration R_FTY720P (R)-FTY720-P S1P1_R S1P1 Receptor R_FTY720P->S1P1_R Does not bind effectively No_Activation No Significant Activation S1P1_R->No_Activation

Figure 1: Comparative Signaling of (S)- and (R)-FTY720-P at the S1P1 Receptor.

GTP_gamma_S_Workflow Membrane_Prep Prepare cell membranes expressing S1P receptor Incubation Incubate membranes with (R)-FTY720-P and [35S]GTPγS Membrane_Prep->Incubation Filtration Filter to separate bound from unbound [35S]GTPγS Incubation->Filtration Scintillation Quantify bound [35S]GTPγS via scintillation counting Filtration->Scintillation Analysis Analyze data to determine G protein activation Scintillation->Analysis Beta_Arrestin_Workflow Cell_Culture Culture cells co-expressing S1P receptor-enzyme fragment 1 and β-arrestin-enzyme fragment 2 Ligand_Addition Add (R)-FTY720-P to cells Cell_Culture->Ligand_Addition Incubation Incubate to allow for β-arrestin recruitment Ligand_Addition->Incubation Substrate_Addition Add chemiluminescent substrate Incubation->Substrate_Addition Measurement Measure luminescence to quantify enzyme complementation Substrate_Addition->Measurement

References

An In-depth Technical Guide to (R)-Fingolimod-phosphate Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a modulator of sphingosine-1-phosphate (S1P) receptors, is a clinically approved immunomodulatory agent. Upon administration, it is phosphorylated to form Fingolimod-phosphate, which exists as two enantiomers: (S)-Fingolimod-phosphate and (R)-Fingolimod-phosphate. The (S)-enantiomer is the primary active metabolite, exhibiting high potency at four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅). In contrast, the (R)-enantiomer displays significantly lower activity. This technical guide provides a comprehensive overview of the signaling pathways associated with (R)-Fingolimod-phosphate, focusing on its interaction with S1P receptors and the downstream cellular consequences. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Fingolimod's therapeutic effects, particularly in autoimmune diseases like multiple sclerosis, are primarily attributed to the action of (S)-Fingolimod-phosphate. This enantiomer acts as a potent agonist at S1P receptors, leading to the internalization and degradation of the S1P₁ receptor on lymphocytes. This functional antagonism prevents lymphocyte egress from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system.[1][2]

The stereochemistry of Fingolimod-phosphate is a critical determinant of its pharmacological activity. The (S)-isomer possesses significantly more potent binding affinities for S1P receptors 1, 3, 4, and 5 than the (R)-isomer.[3] Consequently, the (R)-enantiomer is considered the less active of the two. Understanding the subtle signaling activities of (R)-Fingolimod-phosphate is crucial for a complete characterization of the drug's pharmacology and for the development of next-generation S1P receptor modulators with improved selectivity and safety profiles. For instance, the (S)-enantiomer is associated with side effects such as bradycardia, which is not observed with the (R)-enantiomer, highlighting the clinical relevance of stereospecific receptor interactions.[3]

Interaction with S1P Receptors

(R)-Fingolimod-phosphate, like its (S)-counterpart, is a structural analog of the endogenous ligand sphingosine-1-phosphate. However, its interaction with the S1P receptor family is characterized by markedly lower affinity and potency.

Binding Affinity and Functional Potency

Quantitative data on the binding affinity (Ki) and functional potency (EC₅₀) of (R)-Fingolimod-phosphate at S1P receptors are limited in the public domain, as most studies focus on the more active (S)-enantiomer. However, qualitative assessments consistently report weaker binding and functional activity for the (R)-enantiomer compared to the (S)-enantiomer.[3]

Table 1: Comparative Activity of Fingolimod-phosphate Enantiomers at S1P Receptors

EnantiomerReceptorBinding Affinity (Ki/Kd)Functional Potency (EC₅₀)Reference
(S)-Fingolimod-phosphate S1P₁HighPotent Agonist[3]
S1P₃HighPotent Agonist[3]
S1P₄HighPotent Agonist[3]
S1P₅HighPotent Agonist[3]
(R)-Fingolimod-phosphate S1P₁, S1P₃, S1P₄, S1P₅Significantly Lower than (S)Weak Agonist/Inactive[3]

Downstream Signaling Pathways

The interaction of an agonist with an S1P receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary signaling pathway for S1P₁, S1P₃, S1P₄, and S1P₅ involves coupling to inhibitory G proteins (Gαi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Another critical pathway involves the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can also initiate G protein-independent signaling.

Given the weak agonism of (R)-Fingolimod-phosphate, its ability to initiate these downstream signaling events is expected to be substantially attenuated compared to the (S)-enantiomer.

G Protein (Gαi/o) Signaling

The canonical Gαi/o signaling pathway activated by S1P receptors is depicted below. (R)-Fingolimod-phosphate, due to its low potency, is a weak activator of this cascade.

GTP_Assay_Workflow A Prepare Reagents: - Cell Membranes - (R)-Fingolimod-phosphate - [³⁵S]GTPγS B Incubate Reagents in 96-well plate (30°C, 60 min) A->B C Rapid Filtration to Separate Bound and Free [³⁵S]GTPγS B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: Determine EC₅₀ and Emax F->G

References

A Deep Dive into the Stereoisomers of FTY720-P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FTY720, also known as fingolimod, is a groundbreaking immunomodulatory drug used in the treatment of multiple sclerosis.[1] It is a structural analog of the endogenous sphingolipid, sphingosine.[2] Upon administration, FTY720 is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[3][4] FTY720-P exerts its therapeutic effects primarily by acting as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to their internalization and degradation.[1][3]

A critical aspect of FTY720-P's pharmacology lies in its stereochemistry. The phosphorylation of the pro-chiral FTY720 molecule creates a chiral center, resulting in two enantiomers: (R)-FTY720-P and (S)-FTY720-P.[5] These stereoisomers, while chemically identical in composition, possess distinct three-dimensional arrangements that lead to profound differences in their biological activity. This technical guide provides an in-depth exploration of the structural and functional disparities between (R)- and (S)-FTY720-P, offering valuable insights for researchers and professionals in drug development.

Core Structural Differences: The Significance of Chirality

The fundamental difference between (R)- and (S)-FTY720-P lies in the spatial orientation of the substituent groups around the chiral carbon atom (C2). This carbon is bonded to an amino group, a hydroxymethyl group, a phosphate group, and a 2-(4-octylphenyl)ethyl group. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either (R) (rectus, right) or (S) (sinister, left).

The in vivo phosphorylation process, catalyzed by sphingosine kinase 2, exclusively produces the biologically active (S)-enantiomer.[5] This stereoselectivity is a key determinant of the drug's mechanism of action.

FTY720_Enantiomers Figure 1: Stereochemical representation of (S)- and (R)-FTY720-P enantiomers. Solid wedges indicate bonds coming out of the plane, while dashed wedges represent bonds going into the plane. cluster_S (S)-FTY720-P cluster_R (R)-FTY720-P s_c C s_po4 OPO(OH)₂ s_c->s_po4 s_nh2 NH₂ s_c->s_nh2 s_ch2oh CH₂OH s_c->s_ch2oh s_chain CH₂CH₂(4-octylphenyl) s_c->s_chain r_c C r_po4 OPO(OH)₂ r_c->r_po4 r_nh2 NH₂ r_c->r_nh2 r_ch2oh CH₂OH r_c->r_ch2oh r_chain CH₂CH₂(4-octylphenyl) r_c->r_chain

Caption: Stereochemical structures of (R)- and (S)-FTY720-P.

Differential Biological Activity and Receptor Selectivity

The distinct stereochemistry of the FTY720-P enantiomers dictates their interaction with S1P receptors, resulting in a significant disparity in their biological effects. The (S)-enantiomer is a potent agonist for S1P₁, S1P₃, S1P₄, and S1P₅ receptors, whereas the (R)-enantiomer exhibits substantially weaker or no activity at these receptors.[3][6]

The potent agonism of (S)-FTY720-P at the S1P₁ receptor is central to its immunosuppressive activity.[3] This interaction leads to the internalization and subsequent degradation of the receptor on lymphocytes, rendering them unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[1][4] This "functional antagonism" effectively sequesters lymphocytes, preventing their infiltration into the central nervous system.[3][4] In contrast, (R)-FTY720-P does not induce this effect.[6]

Some studies have also explored the effects of these enantiomers on other cellular targets. For instance, in the context of choroidal endothelial cells, (S)-FTY720-P was shown to decrease cell viability more effectively than the (R)-enantiomer.[7]

Quantitative Comparison of Receptor Activity

The following table summarizes the quantitative data on the differential activity of (R)- and (S)-FTY720-P at human S1P receptors.

Receptor SubtypeParameter(S)-FTY720-P(R)-FTY720-PReference
S1P₁ EC₅₀ (GTPγS binding)0.3 nM>10,000 nM[3]
S1P₃ EC₅₀ (GTPγS binding)3.1 nM>10,000 nM[3]
S1P₄ EC₅₀ (GTPγS binding)0.6 nM>10,000 nM[3]
S1P₅ EC₅₀ (GTPγS binding)0.3 nM>10,000 nM[3]
S1P₂ EC₅₀ (GTPγS binding)>10,000 nM>10,000 nM[3]

Signaling Pathway of (S)-FTY720-P at the S1P₁ Receptor

The binding of (S)-FTY720-P to the S1P₁ receptor initiates a cascade of intracellular events that differ from those induced by the natural ligand, S1P. While both ligands cause receptor internalization, (S)-FTY720-P leads to persistent internalization and subsequent ubiquitination and proteasomal degradation of the receptor.[2][5] This process is mediated by G protein-coupled receptor kinase 2 (GRK2) and β-arrestin.[2] The metabolic stability of (S)-FTY720-P, compared to the readily degradable S1P, contributes to this prolonged receptor downregulation.[2]

S1P1_Signaling Figure 2: Signaling pathway of (S)-FTY720-P at the S1P₁ receptor leading to its degradation. cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P1 S1P₁ Receptor G_protein G Protein GRK2 GRK2 S1P1->GRK2 Activates B_arrestin β-Arrestin S1P1->B_arrestin Recruits GRK2->S1P1 Phosphorylates Internalization Receptor Internalization B_arrestin->Internalization Mediates Degradation Proteasomal Degradation Internalization->Degradation Leads to S_FTY720_P (S)-FTY720-P S_FTY720_P->S1P1 Binds

Caption: (S)-FTY720-P induced S1P₁ receptor internalization and degradation pathway.

Detailed Experimental Protocols

The characterization of the distinct properties of (R)- and (S)-FTY720-P relies on a series of specialized experimental procedures.

Asymmetric Synthesis of (R)- and (S)-FTY720-P

A practical method for producing enantiomerically pure FTY720 involves lipase-catalyzed acylation.[6]

Objective: To separate the enantiomers of a racemic FTY720 precursor.

Methodology:

  • Protection: The amino group of racemic FTY720 is protected (e.g., as N-acetyl or N-benzyloxycarbonyl derivative).

  • Enzymatic Resolution: The protected FTY720 is subjected to O-acylation using a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate). The lipase selectively acylates one enantiomer, allowing for their separation.

  • Separation: The acylated and unacylated enantiomers are separated using standard chromatographic techniques.

  • Deprotection and Phosphorylation: The separated enantiomers are deprotected and then phosphorylated to yield enantiomerically pure (>99.5% ee) (R)- and (S)-FTY720-P.[6]

S1P Receptor Binding Assay

Competitive radioligand binding assays are used to determine the binding affinities of the enantiomers for S1P receptors.

Objective: To quantify the binding affinity (Kᵢ) of (R)- and (S)-FTY720-P to a specific S1P receptor subtype.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) overexpressing a specific human S1P receptor subtype.

  • Assay Setup: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³⁵S]-GTPγS or a tritiated S1P modulator like ozanimod) is incubated with the prepared cell membranes.[3][8]

  • Competition: Increasing concentrations of the unlabeled competitor ligands ((R)-FTY720-P, (S)-FTY720-P, or unlabeled S1P as a control) are added to the wells.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration through a filter mat. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression to calculate the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ).

GTPγS Binding Assay for Functional Activity

This assay measures the functional activation of G proteins coupled to S1P receptors upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of (R)- and (S)-FTY720-P as agonists for S1P receptors.

Methodology:

  • Membrane Preparation: As in the binding assay, membranes from cells expressing the S1P receptor of interest are used.

  • Assay Buffer: The membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]-GTPγS.

  • Ligand Addition: Increasing concentrations of the test compounds ((R)- and (S)-FTY720-P) are added.

  • Incubation: The reaction is incubated to allow for receptor activation and subsequent binding of [³⁵S]-GTPγS to the α-subunit of the G protein.

  • Termination and Measurement: The assay is terminated, and the amount of bound [³⁵S]-GTPγS is quantified as described in the binding assay.

  • Data Analysis: The concentration-response curves are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[3]

GTP_Assay_Workflow Figure 3: Workflow for the GTPγS binding assay to determine functional agonism. start Start prep_membranes Prepare Membranes (S1P Receptor-Expressing Cells) start->prep_membranes add_reagents Add Membranes, GDP, and [³⁵S]-GTPγS to Assay Buffer prep_membranes->add_reagents add_ligands Add Increasing Concentrations of (R)- or (S)-FTY720-P add_reagents->add_ligands incubate Incubate to Allow Receptor Activation add_ligands->incubate filter Rapid Filtration to Separate Bound and Unbound [³⁵S]-GTPγS incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Calculate EC₅₀ and Eₘₐₓ count->analyze end End analyze->end

Caption: Experimental workflow for the GTPγS binding assay.

Lymphocyte Migration Assay

This assay assesses the ability of lymphocytes to migrate along a chemotactic gradient, a process inhibited by (S)-FTY720-P.

Objective: To evaluate the inhibitory effect of FTY720-P enantiomers on S1P-induced lymphocyte migration.

Methodology:

  • Cell Isolation: Lymphocytes are isolated from peripheral blood or lymphoid tissues.

  • Transwell Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains media with S1P as a chemoattractant.

  • Treatment: The isolated lymphocytes are pre-incubated with various concentrations of (R)-FTY720-P, (S)-FTY720-P, or a vehicle control.

  • Migration: The treated lymphocytes are added to the upper chamber of the Transwell insert and incubated for a period to allow migration towards the S1P in the lower chamber.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or flow cytometry.

  • Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the test compounds.[6]

The structural disparity between (R)- and (S)-FTY720-P, rooted in the stereochemistry of a single chiral center, translates into a stark difference in their pharmacological profiles. The (S)-enantiomer is the biologically active form, potently modulating S1P receptors to achieve its immunomodulatory effects. The (R)-enantiomer, in contrast, is largely inactive at these receptors. This stereospecificity underscores the importance of three-dimensional molecular structure in drug-receptor interactions and highlights the precision of the biological systems that FTY720-P targets. For researchers and developers in the field, a thorough understanding of these enantiomeric differences is crucial for the rational design of new S1P receptor modulators with improved efficacy and safety profiles.

References

The Genesis of a Chiral Immunomodulator: A Technical Guide to the Discovery and History of FTY720 Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a groundbreaking oral therapy for multiple sclerosis, represents a significant milestone in immunomodulatory drug development. Its journey from a fungal metabolite to a stereospecific, targeted therapeutic is a compelling narrative of chemical ingenuity and pharmacological discovery. This technical guide provides a comprehensive overview of the discovery and history of FTY720, with a core focus on its enantiomers. It details the stereoselective synthesis, comparative pharmacology, and key experimental methodologies that have elucidated the critical role of the (S)-enantiomer of FTY720-phosphate as the biologically active agent. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the nuanced world of chiral drugs and their targeted mechanisms of action.

From Natural Product to Synthetic Immunomodulator: The Dawn of FTY720

The story of FTY720 begins with myriocin (ISP-I), a potent immunosuppressive natural product isolated from the culture broth of the fungus Isaria sinclairii.[1][2] While myriocin demonstrated significant immunosuppressive activity, its complex structure, featuring multiple chiral centers, presented challenges for synthetic modification and development.[2][3] Inspired by the structure of myriocin, a research program was initiated to create simpler, more synthetically accessible analogs with improved pharmacological properties.[2][4] This endeavor led to the synthesis of FTY720 in 1992, a structurally simplified achiral amino alcohol.[2][3]

Initial in vivo studies revealed that FTY720 possessed potent immunosuppressive effects, effectively preventing allograft rejection in animal models.[1][5] A key discovery in understanding its mechanism of action was the in vivo phosphorylation of FTY720 by sphingosine kinase 2 (SphK2) to form FTY720-phosphate (FTY720-P).[6][7][8] This phosphorylated metabolite is a structural analog of the endogenous lysophospholipid, sphingosine-1-phosphate (S1P), a critical signaling molecule involved in lymphocyte trafficking.[6][7]

The Emergence of Chirality: Stereoselective Phosphorylation and Activity

A pivotal moment in the development of FTY720 was the discovery that its in vivo phosphorylation is a highly stereoselective process. Although FTY720 itself is achiral, its phosphorylation creates a new chiral center. It was demonstrated that in both rats and humans, the phosphorylation of FTY720 exclusively yields the (S)-enantiomer of FTY720-phosphate.[9][10] The corresponding (R)-enantiomer is not detected in vivo.[11] This stereoselectivity is crucial, as subsequent research revealed that the immunosuppressive activity of FTY720 is almost entirely attributable to the (S)-enantiomer of its phosphate metabolite.[5][12]

Asymmetric Synthesis of FTY720 Enantiomers

The discovery of the stereospecificity of FTY720's activity necessitated the development of methods for the asymmetric synthesis of its enantiomers to enable their individual pharmacological evaluation. A practical and efficient method involves the lipase-catalyzed kinetic resolution of an N-acylated FTY720 intermediate.[5][12]

Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the enzymatic kinetic resolution of N-acetyl FTY720, a key step in obtaining the enantiomerically pure (S)- and (R)-FTY720.

Materials:

  • Racemic N-acetyl FTY720

  • Lipase (e.g., from Candida antarctica, immobilized)

  • Vinyl acetate

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Standard laboratory glassware and equipment for organic synthesis

  • Chromatography system for purification (e.g., silica gel column chromatography)

  • Chiral HPLC for enantiomeric excess (ee) determination

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic N-acetyl FTY720 in an appropriate organic solvent.

  • Addition of Acyl Donor: Add vinyl acetate to the solution, which serves as the acyl donor for the enzymatic acetylation.

  • Enzyme Addition: Add the lipase to the reaction mixture. The enzyme will selectively acylate one of the enantiomers.

  • Reaction Monitoring: The reaction is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for conversion. This can be done by periodically taking small aliquots and analyzing them by a suitable technique like thin-layer chromatography (TLC) or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The resulting mixture, containing one enantiomer of N-acetyl FTY720 and the acetylated form of the other enantiomer, is separated by column chromatography on silica gel.

  • Deprotection: The separated acetylated enantiomer can be deprotected (hydrolyzed) to yield the corresponding enantiomer of N-acetyl FTY720. The N-acetyl group can be subsequently removed under acidic or basic conditions to yield the free amine of each FTY720 enantiomer.

  • Enantiomeric Purity Analysis: The enantiomeric excess of the separated products is determined by chiral HPLC analysis.

Comparative Pharmacology of FTY720 Enantiomers

The availability of enantiomerically pure (S)- and (R)-FTY720-phosphate allowed for a detailed comparison of their pharmacological properties, confirming the superior activity of the (S)-enantiomer.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the pharmacological activities of the (S)- and (R)-enantiomers of FTY720-phosphate.

Table 1: S1P Receptor Binding Affinities (Kd, nM) [12]

CompoundS1P1S1P3S1P4S1P5
(S)-FTY720-P0.2830.946~0.3-0.6~0.3-0.6
(R)-FTY720-P>10,000>10,000>10,000>10,000

Table 2: Functional Activity at S1P Receptors (EC50, nM) from [35S]GTPγS Binding Assay [12]

CompoundS1P1S1P3
(S)-FTY720-P0.0481.44
(R)-FTY720-PInactiveInactive

Table 3: In Vitro and In Vivo Effects [5][12]

Assay(S)-FTY720-P(R)-FTY720-P
Lymphocyte Migration InhibitionPotentInactive
Bradycardia in Rats (i.v.)Severe bradycardia observedNo clear effect on heart rate

Key Experimental Methodologies

The characterization of FTY720 enantiomers relied on a suite of specialized in vitro and in vivo assays.

S1P Receptor Binding Assay

Objective: To determine the binding affinity (Kd) of the FTY720 enantiomers to different S1P receptor subtypes.

Principle: This is a competitive radioligand binding assay. A radiolabeled S1P analog (e.g., [³²P]S1P) is used to bind to cell membranes expressing a specific S1P receptor subtype. The ability of the unlabeled test compound (FTY720 enantiomers) to displace the radioligand is measured.

Protocol Outline: [13]

  • Membrane Preparation: Cell membranes from a cell line overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P3) are prepared.

  • Assay Buffer: A suitable binding buffer is prepared, typically containing HEPES, MgCl₂, CaCl₂, and fatty acid-free BSA.

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (dissociation constant of the inhibitor) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To assess the functional activity (agonist or antagonist) of the FTY720 enantiomers at G-protein coupled S1P receptors.

Principle: This assay measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the G-protein is quantified as a measure of receptor activation.

Protocol Outline: [12][14]

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the S1P receptor of interest are used.

  • Assay Buffer: The assay buffer typically contains HEPES, MgCl₂, NaCl, and GDP.

  • Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound, usually by filtration.

  • Quantification: The amount of radioactivity corresponding to the bound [³⁵S]GTPγS is measured.

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) can be determined.

Lymphocyte Migration Assay (Transwell Assay)

Objective: To evaluate the effect of FTY720 enantiomers on lymphocyte migration towards an S1P gradient.

Principle: This assay uses a two-chamber system (Transwell) separated by a porous membrane. Lymphocytes are placed in the upper chamber, and a chemoattractant (S1P) is placed in the lower chamber. The ability of the test compound to inhibit the migration of lymphocytes across the membrane towards the chemoattractant is quantified.

Protocol Outline: [15]

  • Cell Preparation: Lymphocytes are isolated from peripheral blood or lymphoid organs.

  • Assay Setup: The lower chamber of the Transwell plate is filled with media containing S1P. The Transwell insert (upper chamber) is placed into the well.

  • Cell Treatment: Lymphocytes are pre-incubated with different concentrations of the FTY720 enantiomers.

  • Migration: The treated lymphocytes are added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a few hours to allow for cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is counted, typically using a cell counter or by flow cytometry.

  • Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

FTY720_Activation_and_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cell_membrane Cell Membrane cluster_downstream Downstream Effects FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation S_FTY720_P (S)-FTY720-P (Active Metabolite) SphK2->S_FTY720_P S1P1 S1P1 Receptor S_FTY720_P->S1P1 Binds and Activates G_protein G-protein S1P1->G_protein Activates Internalization Receptor Internalization G_protein->Internalization Leads to Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress_Inhibition Results in

Caption: FTY720 activation and S1P1 receptor signaling pathway.

Asymmetric_Synthesis_Workflow Start Racemic N-acetyl FTY720 Reaction Lipase-catalyzed Acetylation (Vinyl Acetate) Start->Reaction Mixture Mixture: (R)-N-acetyl FTY720 (S)-N-acetyl FTY720 Acetate Reaction->Mixture Separation Column Chromatography Mixture->Separation Product1 (R)-N-acetyl FTY720 Separation->Product1 Product2 (S)-N-acetyl FTY720 Acetate Separation->Product2 Deprotection Hydrolysis Product2->Deprotection FinalProduct (S)-N-acetyl FTY720 Deprotection->FinalProduct

Caption: Workflow for the asymmetric synthesis of FTY720 enantiomers.

Conclusion

The development of FTY720 is a testament to the power of natural product-inspired drug discovery and the critical importance of understanding stereochemistry in pharmacology. The elucidation of the stereoselective phosphorylation of FTY720 and the subsequent identification of (S)-FTY720-phosphate as the active enantiomer were crucial for understanding its mechanism of action and for its successful clinical development. This technical guide has provided a detailed overview of the discovery, asymmetric synthesis, and comparative pharmacology of the FTY720 enantiomers, along with key experimental protocols. This information serves as a valuable resource for scientists and researchers in the field, highlighting the intricate interplay of chemistry and biology in the creation of novel therapeutics.

References

An In-depth Technical Guide on the In Vivo Stability and Pharmacokinetics of FTY720-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial inquiry focused on the (R)-enantiomer of FTY720-phosphate (FTY720P). However, extensive literature review confirms that the pharmacological activity of FTY720 resides almost exclusively in the (S)-enantiomer. In vivo, the prodrug FTY720 (fingolimod) undergoes stereoselective phosphorylation to the active (S)-FTY720-phosphate.[1][2] The (R)-enantiomer exhibits significantly lower binding affinity for sphingosine-1-phosphate (S1P) receptors and consequently, has minimal to no immunosuppressive activity. Therefore, this guide will focus on the in vivo stability and pharmacokinetics of the pharmacologically active (S)-FTY720-phosphate, with references to the racemic mixture where enantiomer-specific data is not available.

Introduction

Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis.[3][4] It is a prodrug that is rapidly phosphorylated in vivo by sphingosine kinases to its active metabolite, FTY720-phosphate (FTY720P).[5] The therapeutic effects of fingolimod are mediated by the (S)-enantiomer of FTY720P, which acts as a high-affinity agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[6] This guide provides a comprehensive overview of the in vivo stability, pharmacokinetics, and relevant experimental methodologies for (S)-FTY720P.

In Vivo Phosphorylation and Metabolism

The primary metabolic pathway for FTY720 is reversible phosphorylation to FTY720P. This conversion is catalyzed by sphingosine kinases, with a notable stereoselectivity towards the formation of the (S)-enantiomer.[1] (S)-FTY720P is metabolically stable and, unlike the endogenous S1P, is not a substrate for S1P lyase, which contributes to its prolonged duration of action.[7] The dephosphorylation of FTY720P back to FTY720 is a slower process.

The parent drug, FTY720, is also metabolized through other pathways, including hydroxylation and oxidation by cytochrome P450 4F2 (CYP4F2) to form inactive carboxylic acid metabolites, and the formation of non-polar ceramide analogs.[1][8][9]

Pharmacokinetics of FTY720 and FTY720-Phosphate

While specific pharmacokinetic data for the individual enantiomers of FTY720P are not extensively available in the public domain, comprehensive studies have been conducted on the racemic mixture of FTY720 and its phosphate metabolite.

Table 1: Pharmacokinetic Parameters of Racemic FTY720 and FTY720-Phosphate in Healthy Volunteers

ParameterFTY720FTY720-PhosphateReference(s)
Bioavailability >90%-[1][3]
Time to Peak Concentration (Tmax) 12-16 hours~12-36 hours[1]
Elimination Half-life (t½) 6-9 days6-9 days[3][8]
Volume of Distribution (Vd) ~1200 ± 260 L-[4]
Protein Binding >99.7%>99.7%[4]
Metabolism Phosphorylation, Oxidation (CYP4F2), Ceramide formationDephosphorylation[1][8][9]
Excretion Primarily as inactive metabolites in urine (81%)-[4]

Note: The data presented are for the racemic compounds and may not fully represent the pharmacokinetics of the individual enantiomers.

Signaling Pathways of (S)-FTY720-Phosphate

(S)-FTY720P exerts its therapeutic effect primarily through its interaction with the S1P1 receptor on lymphocytes. This interaction leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that governs their egress from lymph nodes.[6][10] This "functional antagonism" results in the sequestration of lymphocytes in the lymph nodes, reducing their infiltration into the central nervous system.

Diagram 1: (S)-FTY720P Signaling Pathway at the S1P1 Receptor

FTY720P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_FTY720P (S)-FTY720P S1P1R S1P1 Receptor S_FTY720P->S1P1R Binds G_protein Gi Protein S1P1R->G_protein Activates Internalization Receptor Internalization & Degradation S1P1R->Internalization Leads to Downstream Downstream Signaling (e.g., Akt, ERK activation) G_protein->Downstream Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration Results in

Caption: (S)-FTY720P binds to the S1P1 receptor, leading to its internalization and degradation.

Experimental Protocols

A representative protocol for the collection and processing of blood samples for the analysis of FTY720 and FTY720P is as follows:

  • Blood Collection: Collect whole blood samples from subjects at predetermined time points post-dose into tubes containing K3EDTA as an anticoagulant.

  • Sample Handling: Gently invert the tubes to ensure proper mixing with the anticoagulant.

  • Storage: Store the whole blood samples frozen at -40°C or lower until analysis.

  • Sample Preparation for Analysis:

    • Thaw the samples on ice.

    • For the simultaneous extraction of FTY720 and FTY720P, a protein precipitation method is commonly used.

    • To a 100 µL aliquot of whole blood, add an internal standard solution (e.g., deuterated FTY720 and FTY720P).

    • Add a protein precipitation agent, such as acetonitrile or a mixture of acetonitrile and methanol, and vortex thoroughly.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Diagram 2: Experimental Workflow for Bioanalysis

Bioanalysis_Workflow Blood_Sample Whole Blood Sample Add_IS Add Internal Standard Blood_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_Analysis Data_Analysis Pharmacokinetic Analysis LC_MS_Analysis->Data_Analysis

Caption: A typical workflow for the bioanalysis of FTY720 and its phosphate from blood samples.

  • Sample Preparation: Follow the protein precipitation protocol as described in section 5.1.

  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chiral Stationary Phase: Select a chiral column suitable for the separation of amine- and phosphate-containing compounds. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective.

  • Mobile Phase: The mobile phase composition is critical for achieving enantiomeric resolution. A typical mobile phase for chiral separations might consist of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol, and an acidic or basic additive to improve peak shape. For LC-MS compatibility, a reversed-phase chiral method using aqueous-organic mobile phases with volatile additives (e.g., formic acid or ammonium acetate) would be preferable.[11]

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification. The ion transitions for FTY720P would be optimized.

  • Method Validation: The chiral analytical method must be fully validated according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability of the individual enantiomers.

Conclusion

The in vivo stability and therapeutic efficacy of fingolimod are attributable to its stereoselective phosphorylation to (S)-FTY720-phosphate. This active metabolite has a long half-life, contributing to the sustained immunomodulatory effects of the drug. While specific in vivo pharmacokinetic data for the individual enantiomers of FTY720P are limited, the data for the racemic mixture provide a good understanding of its overall disposition. Further research involving the development and application of validated chiral bioanalytical methods would be beneficial to fully characterize the in vivo stability and pharmacokinetics of the individual (R)- and (S)-enantiomers of FTY720-phosphate.

References

Potential Off-Target Effects of (R)-FTY720 Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is a widely recognized immunomodulatory drug, primarily used in the treatment of multiple sclerosis. Its therapeutic effects are largely attributed to the action of its phosphorylated metabolite, FTY720-P, which acts as a functional antagonist at sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in lymph nodes. FTY720 is a chiral molecule, and its phosphorylated form exists as (S)- and (R)-enantiomers. The (S)-enantiomer is the more potent agonist at S1P receptors and is therefore responsible for the primary immunosuppressive activity.[1] This has led to an increasing interest in the pharmacological profile of the (R)-enantiomer, (R)-FTY720P, particularly concerning its potential off-target effects, which may contribute to both therapeutic and adverse reactions. This technical guide provides an in-depth analysis of the known and potential off-target effects of (R)-FTY720P, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the off-target interactions of FTY720 and its enantiomers. It is important to note that specific quantitative data for (R)-FTY720P is limited in the current literature, with much of the research having been conducted on the racemic mixture or the more S1PR-active (S)-enantiomer.

Table 1: Comparative Binding Affinities of FTY720-P Enantiomers for S1P Receptors

Receptor Subtype(S)-FTY720P(R)-FTY720PReference
S1P1High AffinityLower Affinity[1]
S1P3High AffinityLower Affinity[1]
S1P4High AffinityLower Affinity[1]
S1P5High AffinityLower Affinity[1]

Note: Specific Ki or EC50 values for (R)-FTY720P were not detailed in the provided search results, but sources consistently indicate significantly lower affinity compared to the (S)-enantiomer.

Table 2: Potential Off-Target Molecular Interactions of FTY720 (Non-phosphorylated)

TargetEffectIC50 / KiReference
Sphingosine Kinase 1 (SphK1)Inhibition2 µmol/L (Kic)[2]
Sphingosine Kinase 2 (SphK2)InhibitionNot specified[3][4]
Ceramide SynthaseInhibitionNot specified[2][3]
S1P LyaseInhibitionNot specified[3][5]
TRPM7 ChannelInhibition0.72 µM (IC50)[6]

Note: This data pertains to the non-phosphorylated FTY720. The activity of (R)-FTY720P at these targets has not been extensively characterized.

Key Off-Target Signaling Pathways and Effects

Sphingolipid Metabolism

The structural similarity of FTY720 to sphingosine suggests that it can interfere with sphingolipid metabolism, a critical pathway in cell signaling, proliferation, and apoptosis.[3]

  • Sphingosine Kinase (SphK) Inhibition: FTY720 can inhibit both SphK1 and SphK2, enzymes responsible for the phosphorylation of sphingosine to S1P.[2][3] This inhibition can lead to an increase in cellular levels of pro-apoptotic ceramide and sphingosine, and a decrease in the pro-survival molecule S1P. This effect is independent of S1P receptor modulation and is a key area of investigation for the anti-cancer properties of FTY720.[3][7]

  • Ceramide Synthase and S1P Lyase Inhibition: FTY720 has also been reported to inhibit ceramide synthase and S1P lyase, further disrupting the balance of sphingolipid metabolites.[2][3][5]

Sphingolipid_Metabolism_Off_Target Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Cer_Synthase S1P S1P Sphingosine->S1P SphK1/2 Survival Cell Survival S1P->Survival FTY720 (R)-FTY720P SphK1_2 SphK1/2 FTY720->SphK1_2 Inhibition Cer_Synthase Ceramide Synthase FTY720->Cer_Synthase Inhibition S1P_Lyase S1P Lyase FTY720->S1P_Lyase Inhibition

FTY720 interference with sphingolipid metabolism.
TRPM7 Channel Inhibition

Transient Receptor Potential Melastatin 7 (TRPM7) is a ubiquitously expressed ion channel with a key role in cellular magnesium homeostasis and inflammatory responses.[6][8] Non-phosphorylated FTY720 has been shown to inhibit TRPM7 currents at low micromolar concentrations.[6] This effect is independent of S1P receptors and suggests a potential mechanism for the anti-inflammatory properties of FTY720 that are not related to lymphocyte sequestration.[6][8] Analogs of FTY720 that are not phosphorylated and do not interact with S1P receptors have been developed to specifically target TRPM7 for immunomodulation.[6][8] The effect of (R)-FTY720P on TRPM7 has not been specifically elucidated.

TRPM7_Inhibition_Workflow cluster_cell Macrophage TRPM7 TRPM7 Channel Inflammatory_Cytokines Inflammatory Cytokine Production (e.g., IL-6) TRPM7->Inflammatory_Cytokines Signal Transduction LPS LPS LPS->TRPM7 Activation FTY720 FTY720 (non-phosphorylated) FTY720->TRPM7 Inhibition

Inhibition of the TRPM7 channel by FTY720.
STAT3 Activation and Mitochondrial Function

Recent studies have indicated that FTY720-P can enhance mitochondrial respiration and ATP production in cardiomyocytes.[9] This effect was shown to be dependent on the activation of STAT3, a transcription factor that can promote mitochondrial function.[9] This finding suggests a novel, potentially beneficial off-target effect of FTY720-P on cellular metabolism, although the specific contribution of the (R)-enantiomer is yet to be determined.

STAT3_Mitochondrial_Pathway FTY720P (R)-FTY720P S1PR S1P Receptor (subtype undefined) FTY720P->S1PR STAT3 STAT3 S1PR->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Mitochondrion Mitochondrion pSTAT3->Mitochondrion Transcriptional Regulation ATP_Production Increased ATP Production Mitochondrion->ATP_Production

FTY720-P-mediated activation of STAT3 and mitochondrial function.
Lipid Metabolism in Hepatocytes

FTY720-P has been shown to increase lipid accumulation in HepG2 cells, a human liver cell line.[10][11] This effect was found to be mediated through S1PR3 and a signaling cascade involving Gq, PI3K, mTOR, and SREBP, leading to the activation of PPARγ.[10] This suggests a potential for FTY720 treatment to contribute to steatosis, particularly in the context of a high-fat diet.[11] The enantiomer-specific effects in this pathway have not been delineated.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of off-target effects. Below are generalized protocols for key experiments cited in the literature.

Protocol 1: Radioligand Binding Assay for S1P Receptor Affinity

Objective: To determine the binding affinity (Ki) of (R)-FTY720P for S1P receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Culture cells stably expressing a human S1P receptor subtype (e.g., S1P1, S1P3). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay: Incubate cell membranes with a constant concentration of a suitable radioligand (e.g., [³²P]S1P) and increasing concentrations of unlabeled (R)-FTY720P in a binding buffer.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of (R)-FTY720P. Calculate the IC50 value (concentration of (R)-FTY720P that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Sphingosine Kinase Inhibition Assay

Objective: To measure the inhibitory activity (IC50) of (R)-FTY720P on SphK1 and SphK2.

Methodology:

  • Enzyme Source: Use recombinant human SphK1 or SphK2.

  • Kinase Reaction: In a reaction buffer, combine the SphK enzyme, the substrate sphingosine, and [γ-³²P]ATP in the presence of varying concentrations of (R)-FTY720P.

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol/HCl mixture.

  • Separation and Quantification: Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC). Quantify the amount of [³²P]S1P formed using a phosphorimager or by scraping the corresponding TLC spots and scintillation counting.

  • Data Analysis: Plot the percentage of enzyme activity against the log concentration of (R)-FTY720P to determine the IC50 value.

Protocol 3: Patch-Clamp Electrophysiology for TRPM7 Channel Activity

Objective: To assess the effect of (R)-FTY720P on TRPM7 channel currents.

Methodology:

  • Cell Culture: Use a cell line endogenously or exogenously expressing TRPM7 channels (e.g., HEK293 cells).

  • Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. Perfuse the cells with an extracellular solution and use an intracellular solution in the patch pipette.

  • Current Measurement: Apply voltage ramps to elicit TRPM7 currents. Record baseline currents and then apply varying concentrations of (R)-FTY720P to the extracellular solution.

  • Data Analysis: Measure the current amplitude at a specific voltage before and after the application of (R)-FTY720P. Plot the percentage of current inhibition against the log concentration of the compound to determine the IC50.

Conclusion and Future Directions

The investigation into the off-target effects of (R)-FTY720P is an evolving field with significant implications for drug development and therapeutic applications. While the (S)-enantiomer is primarily responsible for the on-target S1P receptor-mediated immunosuppression, the available evidence suggests that both the non-phosphorylated FTY720 and its phosphorylated metabolites may interact with a range of other cellular targets. These off-target effects, including the modulation of sphingolipid metabolism, inhibition of TRPM7 channels, and influence on mitochondrial function and lipid metabolism, may contribute to the overall pharmacological profile of FTY720 and could be harnessed for novel therapeutic strategies.

A critical gap in the current knowledge is the lack of specific quantitative data for the (R)-enantiomer of FTY720P. Future research should focus on systematically characterizing the binding affinities and functional activities of (R)-FTY720P at these potential off-target sites. Such studies will be instrumental in elucidating the full spectrum of its biological activities and in the rational design of next-generation S1P receptor modulators with improved selectivity and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Analytical Separation of FTY720-P Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active metabolite, FTY720-phosphate (FTY720-P). FTY720-P is a chiral molecule, and its enantiomers exhibit different biological activities. The (S)-enantiomer of FTY720-P is the more potent agonist of the S1P receptors (S1P1, S1P3, S1P4, and S1P5) and is therefore responsible for the therapeutic immunosuppressive effects of the drug.[1] Conversely, the (R)-enantiomer is significantly less active.[1] This stereospecificity necessitates the development of reliable analytical methods to separate and quantify the enantiomers of FTY720-P for research, development, and quality control purposes.

This document provides detailed application notes and representative protocols for the analytical separation of FTY720-P enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While a specific, published, detailed protocol for the chiral separation of FTY720-P was not identified in the literature, the following methods are based on established principles of chiral chromatography for similar phosphorylated and amino alcohol compounds. Polysaccharide-based chiral stationary phases are highlighted due to their broad applicability and success in resolving a wide range of chiral molecules.

Signaling Pathway of FTY720 Activation

FTY720 is a prodrug that requires phosphorylation to become active. The resulting (S)-FTY720-P enantiomer then acts as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes.

FTY720_Activation_Pathway FTY720 FTY720 (Fingolimod) (Prodrug) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P_racemic Racemic FTY720-P SphK2->FTY720P_racemic S_FTY720P (S)-FTY720-P (Active Enantiomer) FTY720P_racemic->S_FTY720P R_FTY720P (R)-FTY720-P (Inactive Enantiomer) FTY720P_racemic->R_FTY720P S1P1_Receptor S1P1 Receptor on Lymphocyte S_FTY720P->S1P1_Receptor Binds and Internalizes Sequestration Lymphocyte Sequestration in Lymph Nodes S1P1_Receptor->Sequestration Leads to

FTY720 Activation and S1P1 Receptor Interaction.

Experimental Protocols

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a representative method for the separation of FTY720-P enantiomers using an amylose-based chiral stationary phase. Polysaccharide-based columns are widely used for their excellent enantioselective capabilities.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic FTY720-P Standard or Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto Chiral HPLC Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Integrate Peaks and Calculate Enantiomeric Excess Chromatogram->Quantify

Workflow for Chiral HPLC Analysis of FTY720-P.

Materials and Reagents:

  • Racemic FTY720-P standard

  • (S)-FTY720-P and (R)-FTY720-P reference standards (if available)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional, as mobile phase additive)

Instrumentation and Columns:

  • HPLC system with a pump, autosampler, and UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (85:15, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm or MS/MS
Run Time 25 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic FTY720-P in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing FTY720-P in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.

  • Data Processing: Identify the peaks for the (R)- and (S)-enantiomers based on the injection of individual standards (if available) or by referring to literature on similar compounds. Calculate the resolution (Rs) and enantiomeric excess (% ee).

Quantitative Data Summary (Representative)

EnantiomerRetention Time (min)Resolution (Rs)
(R)-FTY720-P18.0-
(S)-FTY720-P20.3> 2.0
Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.

Experimental Workflow

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Racemic FTY720-P Standard or Sample Dissolve_SFC Dissolve in Methanol/Acetonitrile Sample_SFC->Dissolve_SFC Filter_SFC Filter through 0.45 µm syringe filter Dissolve_SFC->Filter_SFC Inject_SFC Inject onto Chiral SFC Column Filter_SFC->Inject_SFC Separate_SFC Gradient Elution Inject_SFC->Separate_SFC Detect_SFC UV or MS Detection Separate_SFC->Detect_SFC Chromatogram_SFC Obtain Chromatogram Detect_SFC->Chromatogram_SFC Quantify_SFC Integrate Peaks and Calculate Enantiomeric Excess Chromatogram_SFC->Quantify_SFC

Workflow for Chiral SFC Analysis of FTY720-P.

Materials and Reagents:

  • Racemic FTY720-P standard

  • SFC grade Carbon Dioxide (CO2)

  • SFC grade Methanol (MeOH)

  • Ammonium hydroxide (NH4OH)

Instrumentation and Columns:

  • SFC system with a pump for CO2 and a co-solvent pump, an autosampler, a back-pressure regulator, and a UV or MS detector.

  • Chiral Stationary Phase: Immobilized amylose tris(3,5-dimethylphenylcarbamate) on silica gel (e.g., Chiralpak® IA, 150 x 4.6 mm, 5 µm).

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IA (150 x 4.6 mm, 5 µm)
Mobile Phase A: Supercritical CO2
B: Methanol with 0.1% NH4OH
Gradient 5% to 40% B over 5 minutes, hold at 40% B for 2 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 210 nm or MS/MS
Run Time 8 minutes

Procedure:

  • Co-solvent Preparation: Prepare the co-solvent by adding the specified amount of additive to the methanol.

  • Standard Solution Preparation: Prepare a stock solution of racemic FTY720-P in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in methanol to a suitable concentration and filter through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the SFC system with the initial mobile phase conditions. Inject the standards and samples.

  • Data Processing: Identify and quantify the enantiomer peaks as described for the HPLC method.

Quantitative Data Summary (Representative)

EnantiomerRetention Time (min)Resolution (Rs)
(R)-FTY720-P4.2-
(S)-FTY720-P5.1> 2.5

Conclusion

The analytical methods outlined in this document provide a robust framework for the successful separation of FTY720-P enantiomers. The choice between HPLC and SFC will depend on the specific requirements of the analysis, including sample throughput, desired resolution, and available instrumentation. Optimization of the mobile phase composition, temperature, and flow rate may be necessary to achieve the desired separation for specific applications. The ability to accurately separate and quantify the enantiomers of FTY720-P is crucial for understanding its pharmacology and for ensuring the quality and consistency of this important therapeutic agent.

References

Application Notes and Protocols for In Vitro Studies with (R)-FTY720P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-FTY720P is the phosphorylated active form of the immunomodulatory drug Fingolimod (FTY720). It is a structural analog of the endogenous lysophospholipid, sphingosine-1-phosphate (S1P), and exerts its biological effects primarily by acting as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[1][2] The interaction of (R)-FTY720P with these G protein-coupled receptors (GPCRs) modulates a variety of cellular processes, making it a crucial tool for research in immunology, neurobiology, and cancer biology.

The primary mechanism of action involves the initial activation and subsequent internalization and degradation of the S1P1 receptor.[1][3] This functional antagonism is key to its therapeutic effects in multiple sclerosis, as it leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system.[1] In vitro studies are essential to further elucidate the nuanced signaling pathways and cellular responses elicited by (R)-FTY720P.

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of (R)-FTY720P, along with data presentation tables and signaling pathway diagrams to facilitate experimental design and data interpretation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for FTY720P from in vitro studies. While the specific (R)-enantiomer is not always delineated in the literature, this data for the phosphorylated form of FTY720 provides a crucial reference for experimental planning.

Table 1: Receptor Binding and Functional Activity of FTY720P

ParameterReceptorCell LineValueReference
pEC50 (Ca2+ signaling)S1P3CHO9.09 ± 0.04 (for S1P)[4]
Reduced pEC50 (after 3h incubation with membranes)S1P3CHO7.43 ± 0.03 (for S1P)[4]
EC50 (Ca2+ mobilization)S1P2RH7777 (co-transfected with Gαq)359 ± 69 nM[3]
Emax (% of S1P response)S1P2RH7777 (co-transfected with Gαq)56%[3]

Table 2: β-Arrestin Recruitment Profile of FTY720P

ReceptorRelative Efficacy vs. S1PAgonist/Partial Agonist ProfileReference
S1P1132%Full Agonist[4]
S1P329%Partial Agonist[4]

Signaling Pathways

(R)-FTY720P modulates multiple signaling cascades upon binding to S1P receptors. The primary pathway involves G protein activation, leading to downstream effector engagement. Additionally, G protein-independent signaling via β-arrestin plays a critical role in receptor internalization and functional antagonism.

FTY720P_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FTY720P (R)-FTY720P S1PR1 S1P1 Receptor FTY720P->S1PR1 S1PR3 S1P3 Receptor FTY720P->S1PR3 G_protein Gαi/Gαq/Gα12/13 S1PR1->G_protein activates beta_arrestin β-Arrestin S1PR1->beta_arrestin recruits S1PR3->G_protein activates S1PR3->beta_arrestin recruits GTP_GDP GTP/GDP Exchange G_protein->GTP_GDP Receptor_internalization Receptor Internalization & Degradation beta_arrestin->Receptor_internalization PLC PLC GTP_GDP->PLC Gαq AC Adenylyl Cyclase GTP_GDP->AC Gαi Rho_ROCK Rho/ROCK Pathway GTP_GDP->Rho_ROCK Gα12/13 Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP_inhibition ↓ cAMP AC->cAMP_inhibition Cellular_responses Cellular Responses (e.g., Migration, Proliferation) Rho_ROCK->Cellular_responses Ca_mobilization->Cellular_responses cAMP_inhibition->Cellular_responses Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (CHO-S1PR) start->prepare_membranes setup_plate Set up 96-well Plate (Unlabeled (R)-FTY720P series) prepare_membranes->setup_plate add_radioligand Add [³H]-(R)-FTY720P setup_plate->add_radioligand add_membranes Add Cell Membranes add_radioligand->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count analyze Data Analysis (Ki / IC50) scintillation_count->analyze end End analyze->end beta_Arrestin_Recruitment start Start: Cell Plating prepare_ligand Prepare (R)-FTY720P Dilutions start->prepare_ligand treat_cells Add Ligand to Cells prepare_ligand->treat_cells incubate_ligand Incubate at 37°C treat_cells->incubate_ligand add_detection Add Detection Reagents incubate_ligand->add_detection incubate_detection Incubate at Room Temperature add_detection->incubate_detection read_plate Measure Signal incubate_detection->read_plate analyze Data Analysis (EC50) read_plate->analyze end End analyze->end

References

Application Notes and Protocols for (R)-FTY720P (and its parent compound FTY720) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FTY720 (Fingolimod) is a structural analog of sphingosine that functions as a potent immunomodulatory agent.[1] Upon administration, it is phosphorylated by sphingosine kinase 2 into its active form, FTY720-phosphate (FTY720-P).[1] It is important to note that the biologically active enantiomer is (S)-FTY720-P. Most preclinical in vivo studies utilize the parent compound, FTY720, which is a racemic mixture that is converted to the active phosphate form endogenously.[2]

The primary mechanism of action for FTY720-P involves its function as a sphingosine-1-phosphate (S1P) receptor modulator.[2] By acting as a functional antagonist at the S1P1 receptor on lymphocytes, it prevents their egress from lymph nodes, leading to a significant but reversible reduction in peripheral blood lymphocyte counts.[1][3] Beyond its peripheral effects, FTY720 can cross the blood-brain barrier and exert direct effects within the central nervous system (CNS), notably by modulating astrocyte activity through S1P1 receptors, which contributes to its efficacy in neuroinflammatory models.[4][5][6]

These application notes provide a summary of dosages and administration protocols for FTY720 in common animal models, primarily focusing on experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis.

Data Summary: Dosage and Administration of FTY720

The following table summarizes reported dosages and administration routes for FTY720 in various rodent models.

Animal Model (Species/Strain)Disease/ConditionCompound AdministeredDosageRoute of AdministrationDosing RegimenKey Findings
Rat (Wistar)Lysolecithin-induced DemyelinationFTY7200.3 mg/kgIntranasal (IN) or Oral (PO)Daily for 14 daysIN route led to higher brain concentration and significantly decreased astrocyte activation and demyelination compared to PO.[4]
Rat (LEW)Experimental Autoimmune Encephalomyelitis (EAE)FTY7200.1 - 1 mg/kgNot specified (likely PO)Prophylactic administrationAlmost completely prevented the development of EAE.[2]
Rat (Dark Agouti)Behavioral AnalysisFTY7201 mg/kgNot specifiedThree injections, one every 72hReduced total distance traveled and entries into the inner zone in an open field test.[7]
Mouse (SJL/J)Experimental Autoimmune Encephalomyelitis (EAE)FTY720 or (S)-FTY720-PNot specifiedNot specifiedProphylactic or TherapeuticProphylactic treatment prevented EAE development; therapeutic treatment markedly inhibited relapse and reduced demyelination.[2]
Mouse (C57BL/6)Experimental Autoimmune Encephalomyelitis (EAE)FTY720Not specifiedNot specifiedTherapeutic administrationShowed significant therapeutic effect on MOG-induced EAE.[2]
Mouse (WT EAE Model)Experimental Autoimmune Encephalomyelitis (EAE)FTY7201, 3, and 10 mg/kgNot specified (likely PO)Daily treatmentDose-dependent reduction in EAE clinical scores.[5]
Mouse (EAE Model)Experimental Autoimmune Encephalomyelitis (EAE)FTY7200.03 mg/kgNot specifiedTherapeutic, starting at day 11 ± 1Significantly reduced the mean clinical score compared to untreated mice.[8]
Mouse Systemic CandidiasisFTY7200.3 mg/kg/dayOral (PO)DailyLowered fungal burden in infected mice compared to untreated controls.[9]

Key Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating FTY720 in an EAE animal model.

FTY720_Mechanism_of_Action cluster_blood Systemic Circulation / Lymphoid Tissue cluster_cns Central Nervous System (CNS) FTY720 FTY720 (Administered) SK2 Sphingosine Kinase 2 FTY720->SK2 Phosphorylation FTY720P FTY720-P (Active) SK2->FTY720P S1P1_L S1P1 Receptor FTY720P->S1P1_L Binds & Internalizes FTY720P_cns FTY720-P FTY720P->FTY720P_cns Crosses BBB Lymphocyte Lymphocyte Sequestration Lymphocyte Sequestration in Lymph Nodes Lymphocyte->Sequestration Prevents Egress Astrocyte Astrocyte Neuroinflammation Reduced Astrogliosis & Neuroinflammation Astrocyte->Neuroinflammation S1P1_A S1P1 Receptor FTY720P_cns->S1P1_A Modulates

Caption: FTY720 is phosphorylated to FTY720-P, which prevents lymphocyte egress and modulates astrocyte activity.

EAE_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_monitoring Phase 2: Monitoring cluster_analysis Phase 3: Terminal Analysis Induction Induce EAE in Mice (e.g., MOG peptide + Adjuvant) Onset Monitor for Onset of Clinical Signs Induction->Onset Randomize Randomize into Groups (Vehicle vs. FTY720) Onset->Randomize Treatment Daily Administration (e.g., Oral Gavage) Randomize->Treatment Scoring Daily Clinical Scoring (0-5 scale: paralysis) Treatment->Scoring Weight Record Body Weight Harvest Harvest Tissues at Endpoint (Spinal Cord, Brain, Lymph Nodes) Scoring->Harvest Histo Histology (Demyelination, Infiltration) Harvest->Histo FACS Flow Cytometry (Peripheral Lymphocyte Counts) Harvest->FACS

Caption: Typical experimental workflow for evaluating the efficacy of FTY720 in a mouse EAE model.

Experimental Protocols

Protocol 1: Therapeutic Administration of FTY720 in a Mouse EAE Model

This protocol describes the therapeutic administration of FTY720 after the onset of clinical signs in a myelin oligodendrocyte glycoprotein (MOG)-induced EAE model in C57BL/6 mice.[2]

Materials:

  • FTY720 (Fingolimod hydrochloride)

  • Vehicle (e.g., sterile distilled water or saline)

  • MOG peptide (e.g., MOG₃₅₋₅₅)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Oral gavage needles

  • Standard animal housing and monitoring equipment

Methodology:

  • EAE Induction:

    • On Day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously with an emulsion containing MOG₃₅₋₅₅ peptide and CFA.

    • Administer pertussis toxin intraperitoneally on Day 0 and Day 2 post-immunization to facilitate the breakdown of the blood-brain barrier.

  • FTY720 Preparation:

    • Prepare a stock solution of FTY720 in sterile distilled water. For a 0.3 mg/kg dose in a 20g mouse, a common dosing volume is 100-200 µL.

    • For example, to dose at 0.3 mg/kg with a 200 µL volume, prepare a solution of 0.03 mg/mL ( (0.3 mg/kg * 0.02 kg) / 0.2 mL ).

    • Prepare a fresh solution daily or store according to manufacturer instructions.

  • Treatment Protocol:

    • Begin daily clinical scoring approximately 7 days post-immunization. Use a standard 0-5 scale (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).

    • Once an animal reaches a predetermined clinical score (e.g., score of 1 or 2), randomize it into either the vehicle control group or the FTY720 treatment group.

    • Administer FTY720 (e.g., 0.1 - 1 mg/kg) or an equal volume of vehicle once daily via oral gavage.[2]

    • Continue daily administration and clinical scoring for the duration of the study (e.g., 21-30 days).

  • Assessment of Efficacy:

    • Primary Outcome: The primary measure of efficacy is the clinical score. Compare the mean clinical scores between the FTY720-treated and vehicle-treated groups over time.

    • Secondary Outcomes (at study endpoint):

      • Histology: Perfuse animals and collect spinal cords. Process the tissue for staining (e.g., Luxol Fast Blue for demyelination, H&E for cellular infiltration) to assess inflammation and demyelination.[2]

      • Lymphocyte Counts: Collect blood via cardiac puncture for a complete blood count (CBC) or for flow cytometry analysis to confirm peripheral lymphocyte reduction.

Protocol 2: Comparison of Intranasal and Oral FTY720 Administration in a Rat Demyelination Model

This protocol is based on a study comparing administration routes for CNS-targeted effects.[4]

Materials:

  • FTY720

  • Lysolecithin

  • Stereotaxic apparatus

  • Micropipette or Hamilton syringe

  • Vehicle (e.g., saline)

  • Equipment for intranasal and oral administration

Methodology:

  • Model Induction:

    • Anesthetize male Wistar rats and place them in a stereotaxic frame.

    • Inject lysolecithin (e.g., 2 µL of 1% solution) directly into the optic chiasm to induce focal demyelination.

  • Drug Administration:

    • Divide the animals into three groups: Control (vehicle), Oral FTY720, and Intranasal FTY720.

    • Begin treatment post-injection and continue for 14 days.

    • Oral (PO) Group: Administer FTY720 (0.3 mg/kg) dissolved in vehicle daily using an oral gavage needle.[4]

    • Intranasal (IN) Group: Administer FTY720 (0.3 mg/kg) daily via intranasal drops.[4] Lightly anesthetize the rat and instill half the volume into each nostril, allowing time for inhalation between drops.

  • Assessment of Efficacy:

    • Histology: At the end of the treatment period, perfuse the animals and collect the brains. Analyze the optic chiasm for:

      • Astrocyte activation (via GFAP immunostaining).

      • Extent of demyelination (via Fluoromyelin staining).

      • Myelination levels (via MOG immunostaining).

    • Drug Concentration: In a separate cohort of animals, measure the concentration of FTY720 in brain tissue using high-performance liquid chromatography (HPLC) to compare the delivery efficiency of the two routes.[4]

Route_Comparison cluster_oral Oral Route cluster_nasal Intranasal Route FTY720 FTY720 Administration PO_Absorb GI Absorption FTY720->PO_Absorb IN_Absorb Nasal Mucosa Absorption FTY720->IN_Absorb FirstPass First-Pass Metabolism PO_Absorb->FirstPass Systemic Systemic Circulation FirstPass->Systemic BBB Crosses BBB Systemic->BBB CNS Higher CNS Bioavailability BBB->CNS Bypass Bypasses First-Pass Metabolism IN_Absorb->Bypass NoseToBrain Direct Nose-to-Brain Pathway IN_Absorb->NoseToBrain IN_Systemic Systemic Circulation Bypass->IN_Systemic NoseToBrain->CNS IN_Systemic->BBB

Caption: Intranasal administration can enhance CNS drug delivery by bypassing first-pass metabolism.

References

Application Notes and Protocols for Chiral High-Performance Liquid Chromatography of FTY720 Phosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is an immunomodulating drug used in the treatment of multiple sclerosis. In vivo, FTY720 is phosphorylated by sphingosine kinases to form FTY720-phosphate, the active metabolite.[1][2] This phosphorylated form is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, leading to the sequestration of lymphocytes in secondary lymphoid organs.[1][3] FTY720 possesses a chiral center, and studies on its analogs have indicated that the biological activity can be enantiomer-specific.[2][4] Therefore, the ability to separate and quantify the enantiomers of FTY720 phosphates is crucial for understanding their respective pharmacological profiles and for the development of stereochemically pure therapeutics.

This document provides a detailed application note and a suggested starting protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of FTY720 phosphates. As a specific, validated chiral HPLC method for FTY720 phosphates is not widely published, the following protocol is based on established principles of chiral chromatography for polar and phosphorylated compounds.

Signaling Pathway of FTY720-Phosphate

FTY720-phosphate exerts its therapeutic effects by acting as a functional antagonist of the S1P1 receptor. Upon binding, it initially activates the receptor, but then leads to its internalization and degradation.[5][6] This prevents lymphocytes from receiving the S1P signal required for their egress from lymph nodes, resulting in their sequestration and a reduction of circulating lymphocytes.[1][3][6] FTY720-phosphate is also known to activate the Gα12/13/Rho/ROCK signaling pathway via the S1P2 receptor.[7]

FTY720_Signaling cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular FTY720P FTY720-Phosphate S1P1 S1P1 Receptor FTY720P->S1P1 Binds & Activates S1P2 S1P2 Receptor FTY720P->S1P2 Binds & Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to G_alpha_12_13 Gα12/13 S1P2->G_alpha_12_13 Couples to Lymphocyte_Sequestration Lymphocyte Sequestration Internalization->Lymphocyte_Sequestration Results in Rho_ROCK Rho/ROCK Signaling G_alpha_12_13->Rho_ROCK Activates Myofibroblast_Contraction Myofibroblast Contraction Rho_ROCK->Myofibroblast_Contraction Induces

FTY720-Phosphate Signaling Pathway

Experimental Workflow for Chiral HPLC Method Development

The development of a successful chiral HPLC method is often an empirical process.[8] A systematic approach involves screening different chiral stationary phases (CSPs) and mobile phases to achieve optimal separation. The following diagram outlines a logical workflow for developing a chiral HPLC method for FTY720 phosphates.

Chiral_HPLC_Workflow Start Start: Obtain FTY720-Phosphate Racemic Standard Screen_CSP Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based, Macrocyclic Glycopeptide) Start->Screen_CSP Screen_MP Screen Mobile Phases (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Decision Separation Achieved? Screen_MP->Decision Optimization Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) Validation Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Optimization->Validation End Final Method Validation->End Decision->Screen_CSP No Decision->Optimization Yes

Chiral HPLC Method Development Workflow

Suggested Chiral HPLC Method Protocol

This protocol provides a starting point for the chiral separation of FTY720 phosphates. Optimization will likely be required to achieve baseline separation of the enantiomers.

Chromatographic Conditions
ParameterSuggested Condition
HPLC System Quaternary HPLC system with UV or Mass Spectrometric Detector
Chiral Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) on silica gel. A common choice would be a column like Chiralpak AD-H or Chiralcel OD-H.
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Normal Phase Mode: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v). The ratio of hexane to isopropanol and the concentration of the acidic additive should be optimized. Reversed Phase Mode: Acetonitrile/Water with an acidic or basic additive. Given the polar nature of the phosphate group, a reversed-phase method may also be viable.
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be varied to improve resolution)
Detection Wavelength 220 nm (or as determined by UV scan of FTY720-phosphate)
Injection Volume 10 µL
Reagents and Materials
  • FTY720-phosphate racemic standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • Trifluoroacetic Acid (TFA)

  • HPLC grade Acetonitrile

  • Ultrapure water

  • Appropriate chiral HPLC column

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of racemic FTY720-phosphate in a suitable solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

Once a suitable separation is achieved, the method should be validated according to ICH guidelines. Key parameters to evaluate include:

  • Specificity: The ability to assess the enantiomers in the presence of impurities and degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements. This should be assessed at both the intra-day and inter-day levels.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table is a template for presenting the results of the chiral HPLC analysis.

Parameter(S)-FTY720-phosphate(R)-FTY720-phosphate
Retention Time (min) tR1tR2
Peak Area A1A2
Resolution (Rs) \multicolumn{2}{c}{Calculated Value}
Selectivity (α) \multicolumn{2}{c}{Calculated Value}

Note: The elution order of the enantiomers ((S) vs. (R)) would need to be confirmed using enantiomerically pure standards.

Conclusion

The development of a robust chiral HPLC method is essential for the stereoselective analysis of FTY720 phosphates. The provided protocol and workflow offer a comprehensive starting point for researchers. The choice of the chiral stationary phase and the optimization of the mobile phase composition are critical steps in achieving the desired separation. A validated method will be a valuable tool in pharmacokinetic studies, quality control of bulk drug substance, and in the formulation development of enantiomerically pure FTY720-based therapeutics.

References

Application Notes: (R)-FTY720P as a Tool for Studying S1P Receptor Stereospecificity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of five G protein-coupled receptors (S1P₁₋₅) that play critical roles in regulating diverse physiological processes, including immune cell trafficking, vascular development, and neural signaling.[1] The drug FTY720 (Fingolimod) is a synthetic S1P analogue that, upon phosphorylation in vivo by sphingosine kinase 2, becomes the active metabolite FTY720-phosphate (FTY720P).[2] FTY720P is a potent agonist at four of the five S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅), with a notable lack of activity at the S1P₂ subtype.[2][3]

The phosphorylation of FTY720 creates a chiral center, resulting in (R)- and (S)-enantiomers of FTY720P. These stereoisomers provide an invaluable tool for investigating the stereospecificity of S1P receptor binding and activation. By comparing the pharmacological activities of the individual enantiomers, researchers can gain detailed insights into the structural requirements of the receptor's binding pocket and the precise mechanisms of ligand recognition and signal transduction. The (R)-enantiomer of FTY720 analogues, such as (R)-FTY720 phosphonate (FTY720PN), has been shown to be a potent agonist, particularly at the S1P₁ receptor, making it a key compound for these studies.[2][4]

Principle and Applications

The core principle behind using (R)-FTY720P and its analogues is to exploit the stereochemical differences between the enantiomers to probe S1P receptor function. Often, one enantiomer will exhibit significantly higher affinity or potency for a specific receptor subtype compared to the other, or they may even display qualitatively different activities (e.g., agonist versus antagonist). This differential activity allows for several key applications in S1P receptor research:

  • Mapping Receptor Binding Pockets: The distinct interactions of each enantiomer help to define the three-dimensional architecture of the ligand-binding site and identify key residues responsible for stereoselective recognition.

  • Investigating Subtype Selectivity: Comparing the activity of (R)- and (S)-enantiomers across the five S1P receptor subtypes can reveal the structural basis for subtype selectivity, aiding in the design of more specific therapeutic agents.

  • Studying Biased Agonism: Researchers can use these tools to determine if enantiomers preferentially activate G protein-dependent pathways versus β-arrestin-mediated pathways. For instance, FTY720P is a potent inducer of β-arrestin recruitment to S1P₁, which leads to receptor internalization and degradation—a mechanism central to its therapeutic effect in multiple sclerosis.[5][6][7]

  • Elucidating Downstream Signaling: By using stereospecific agonists, the activation of downstream signaling cascades, such as the Extracellular signal-Regulated Kinase (ERK) pathway, can be precisely controlled and studied.[4]

Data Presentation

The following tables summarize the quantitative data on the activity of FTY720P enantiomers and related compounds at S1P receptors, demonstrating the stereospecificity of these interactions.

Table 1: S1P Receptor Functional Activity (G-protein Activation via GTPγS Binding)

Compound Receptor Potency (EC₅₀, nM) Efficacy (% of S1P) Reference
(R)-FTY720-vinylphosphonate S1P₁ 20 ± 3 Full Agonist [4]
(S)-FTY720-vinylphosphonate S1P₁ No Agonist Activity N/A [4]
FTY720P S1P₁ ~0.48 ~90% [6]
FTY720P S1P₃ ~36.3 ~100% [6]
S1P S1P₁ ~0.38 100% [6]

| S1P | S1P₃ | ~0.08 | 100% |[6] |

Table 2: S1P Receptor Functional Activity (β-Arrestin Recruitment)

Compound Receptor Potency (EC₅₀, nM) Efficacy (% of S1P) Reference
FTY720P S1P₁ 1.5 132% [5][8]
FTY720P S1P₃ >1000 29% (Partial Agonist) [5]
Ponesimod (S1P₁ modulator) S1P₁ 1.5 N/A [8]
S1P S1P₁ ~0.6 100% [5]

| S1P | S1P₃ | ~0.8 | 100% |[5] |

Visualizations

S1P1_Signaling_Pathway S1P1 Receptor Signaling: S1P vs. FTY720P cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space S1P S1P (Endogenous Ligand) S1P1 S1P1 Receptor S1P->S1P1 Binds FTY720P (R)-FTY720P FTY720P->S1P1 Binds G_protein Gαi Activation S1P1->G_protein Activates Beta_Arrestin β-Arrestin Recruitment S1P1->Beta_Arrestin Recruits ERK_Activation ERK Phosphorylation G_protein->ERK_Activation Internalization Receptor Internalization Beta_Arrestin->Internalization Recycling Receptor Recycling Internalization->Recycling S1P-mediated Degradation Ubiquitination & Proteasomal Degradation Internalization->Degradation FTY720P-mediated

Caption: S1P1 receptor signaling pathways.

Experimental_Workflow Workflow for Characterizing S1P Receptor Stereospecificity start Start: Synthesize/Acquire (R)- and (S)-FTY720P Analogs binding_assay Step 1: Binding Affinity Radioligand Competition Assay start->binding_assay g_protein_assay Step 2: G-Protein Activation [35S]GTPγS Binding Assay binding_assay->g_protein_assay Characterize functional activity barrestin_assay Step 3: β-Arrestin Recruitment Enzyme Complementation Assay g_protein_assay->barrestin_assay Assess biased agonism downstream_assay Step 4: Downstream Signaling ERK Phosphorylation (Western Blot) barrestin_assay->downstream_assay Confirm downstream effects analysis Analysis: Compare Potency (EC50), Efficacy & Affinity (Ki) between enantiomers downstream_assay->analysis conclusion Conclusion: Determine Stereospecificity, Subtype Selectivity & Biased Agonism analysis->conclusion

Caption: Experimental workflow for S1P receptor characterization.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of (R)-FTY720P and its (S)-enantiomer for specific S1P receptor subtypes by measuring their ability to compete with a radiolabeled ligand.

Materials and Reagents:

  • Cell membranes from CHO or HEK293 cells overexpressing a single human S1P receptor subtype (e.g., S1P₁).

  • Radioligand: [³²P]S1P or a tritiated S1P modulator like [³H]-ozanimod.[1][9]

  • Test Compounds: (R)-FTY720P, (S)-FTY720P, and unlabeled S1P (for positive control).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[1]

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds ((R)-FTY720P, (S)-FTY720P, S1P) in assay buffer.

  • In a 96-well plate, add 50 µL of diluted test compound to each well. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled S1P (e.g., 10 µM).

  • Add 50 µL of the cell membrane preparation (typically 1-5 µg of protein per well) to each well.

  • Incubate for 30 minutes at room temperature with gentle agitation.[1]

  • Add 50 µL of the radioligand ([³²P]S1P at a final concentration of 0.1-0.2 nM) to initiate the binding reaction.[1]

  • Incubate for 60-90 minutes at room temperature.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins coupled to S1P receptors upon stimulation by (R)-FTY720P, providing a functional measure of agonist potency (EC₅₀) and efficacy.

Materials and Reagents:

  • Cell membranes expressing the S1P receptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Test Compounds: (R)-FTY720P, (S)-FTY720P, and S1P.

  • GTPγS Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA.[9]

  • GDP (Guanosine diphosphate), typically 10-30 µM.

  • Unlabeled GTPγS for determining non-specific binding.

  • 96-well filter plates or SPA beads.

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer.

  • Add 20 µL of diluted compound to each well of a 96-well plate.

  • Add 140 µL of a master mix containing cell membranes (5-10 µg protein), GDP, and other buffer components.

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding 40 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration over a filter plate, followed by washing with ice-cold buffer.

  • Dry the plate and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings.

  • Plot the specific [³⁵S]GTPγS binding (in CPM or DPM) against the log concentration of the agonist.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each compound.

Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

Objective: To quantify the recruitment of β-arrestin to the S1P₁ receptor upon agonist stimulation, a key event in receptor desensitization and internalization.

Materials and Reagents:

  • Engineered cell line (e.g., U2OS or CHO) stably co-expressing the S1P₁ receptor fused to a small enzyme fragment (enzyme donor) and β-arrestin 2 fused to the larger, complementing enzyme fragment (enzyme acceptor) (e.g., DiscoveRx PathHunter platform).[10][11]

  • Cell culture medium and 96-well white, clear-bottom assay plates.

  • Test Compounds: (R)-FTY720P, (S)-FTY720P, and S1P.

  • Detection Reagent containing the chemiluminescent substrate for the complemented enzyme.

Procedure:

  • Seed the engineered cells into 96-well assay plates at a density of 5,000-10,000 cells per well and incubate overnight.[9]

  • Prepare serial dilutions of the test compounds in assay buffer or serum-free medium.

  • Remove the culture medium from the cells and add the diluted compounds.

  • Incubate the plate for 60-90 minutes at 37°C in a CO₂ incubator.

  • Allow the plate to equilibrate to room temperature for 10 minutes.

  • Add the detection reagent according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the chemiluminescent signal using a plate reader.

Data Analysis:

  • Normalize the data to the response of a vehicle control (0% activation) and a saturating concentration of a reference agonist like S1P (100% activation).

  • Plot the normalized response against the log concentration of the test compound.

  • Determine the EC₅₀ and Eₘₐₓ values using a sigmoidal dose-response curve fit.

Protocol 4: ERK Phosphorylation Assay (Western Blot)

Objective: To measure the activation of the downstream MAPK/ERK signaling pathway following S1P receptor stimulation by (R)-FTY720P.

Materials and Reagents:

  • Cells endogenously or exogenously expressing the S1P receptor of interest.

  • Test Compounds: (R)-FTY720P, (S)-FTY720P, and S1P.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Culture cells to ~80-90% confluency and serum-starve overnight to reduce basal ERK activation.

  • Treat cells with various concentrations of test compounds for a defined period (e.g., 5, 15, 30, 60 minutes) at 37°C.[12]

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Lyse the cells directly on the plate with ice-cold lysis buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK antibody to confirm equal protein loading.

Data Analysis:

  • Quantify the band intensities for both phospho-ERK and total-ERK using densitometry software.

  • Calculate the ratio of phospho-ERK to total-ERK for each sample to normalize the data.

  • Plot the normalized phospho-ERK signal against agonist concentration or time to analyze the dose-response or time-course of activation.

References

Application Notes and Protocols for Purity Assessment of (R)-Fingolimod Phosphate ((R)-FTY720P)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720), an immunomodulating agent, is a cornerstone in the treatment of relapsing-remitting multiple sclerosis.[1] Its therapeutic activity is dependent on in vivo phosphorylation by sphingosine kinases, primarily sphingosine kinase 2, to its active metabolite, fingolimod phosphate (FTY720P).[2][3] FTY720P is a potent agonist of sphingosine-1-phosphate (S1P) receptors, and its interaction with the S1P1 receptor subtype leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system.[4][5]

The phosphorylation of fingolimod is a stereospecific process, yielding the pharmacologically active (S)-enantiomer of fingolimod phosphate. Consequently, when synthesizing or analyzing the phosphorylated form, particularly the (R)-enantiomer which is often used as a research tool or may be present as an impurity, it is crucial to assess its chemical and enantiomeric purity. The presence of impurities, including the incorrect enantiomer, process-related byproducts, or degradation products, can significantly impact the compound's activity and safety profile.[1][6][7]

These application notes provide a detailed protocol for assessing the purity of (R)-Fingolimod Phosphate ((R)-FTY720P) samples using High-Performance Liquid Chromatography (HPLC), including a chiral separation method to determine enantiomeric purity.

Signaling Pathway of FTY720

FTY720, a structural analog of sphingosine, is phosphorylated in vivo to FTY720-phosphate.[2] This active metabolite then acts as a functional antagonist at the S1P1 receptor on lymphocytes. While it initially acts as an agonist, it subsequently causes the internalization and degradation of the receptor, leading to a loss of responsiveness to the S1P gradient that normally guides lymphocyte egress from lymph nodes.[4][8] This results in a reversible sequestration of lymphocytes and a reduction in the inflammatory autoimmune response.

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FTY720 FTY720 FTY720_int FTY720 FTY720->FTY720_int Passive Diffusion FTY720P_ext (R,S)-FTY720P S1P1_receptor S1P1 Receptor FTY720P_ext->S1P1_receptor Binding Receptor_Internalization Receptor Internalization & Degradation S1P1_receptor->Receptor_Internalization SphK2 Sphingosine Kinase 2 (SphK2) FTY720_int->SphK2 FTY720P_int (S)-FTY720P SphK2->FTY720P_int Phosphorylation FTY720P_int->FTY720P_ext Transport Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition

Caption: FTY720 signaling pathway.

Experimental Workflow for Purity Assessment

The purity assessment of (R)-FTY720P involves a systematic workflow that includes sample preparation, analysis by both achiral and chiral HPLC, and data analysis to determine both chemical and enantiomeric purity.

Purity_Assessment_Workflow Start Start: (R)-FTY720P Sample Sample_Prep Sample Preparation (Dissolution in Diluent) Start->Sample_Prep Achiral_HPLC Achiral RP-HPLC Analysis Sample_Prep->Achiral_HPLC Chiral_HPLC Chiral HPLC Analysis Sample_Prep->Chiral_HPLC Data_Analysis_Achiral Data Analysis: - Identify and Quantify Impurities - Calculate Chemical Purity Achiral_HPLC->Data_Analysis_Achiral Data_Analysis_Chiral Data Analysis: - Separate (R) and (S) Enantiomers - Calculate Enantiomeric Excess (%ee) Chiral_HPLC->Data_Analysis_Chiral Final_Report Final Purity Report Data_Analysis_Achiral->Final_Report Data_Analysis_Chiral->Final_Report End End Final_Report->End

Caption: Experimental workflow for (R)-FTY720P purity assessment.

Experimental Protocols

Achiral Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate (R)-FTY720P from its potential process-related impurities and degradation products.

Materials and Equipment:

  • (R)-FTY720P sample

  • Reference standards for (R)-FTY720P and known impurities (if available)

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., pH adjusted to 3.0 with phosphoric acid). A common starting gradient could be 35:65 (v/v) acetonitrile:buffer.[9]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the (R)-FTY720P reference standard in the mobile phase or a suitable diluent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the (R)-FTY720P sample in the same diluent as the standard to achieve a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 35:65 v/v)

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 25°C[10]

    • Detection Wavelength: 218 nm[10]

    • Injection Volume: 10 µL

  • Analysis: Inject the blank (diluent), standard solutions, and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to (R)-FTY720P based on the retention time of the reference standard.

    • Identify and quantify any impurity peaks.

    • Calculate the percentage purity of the sample using the area normalization method or by using a reference standard for quantification.

Enantiomeric Purity Assessment by Chiral HPLC

This method is crucial for separating the (R)- and (S)-enantiomers of FTY720P.

Materials and Equipment:

  • (R)-FTY720P sample

  • Reference standard for the racemic mixture of FTY720P or the (S)-enantiomer.

  • HPLC grade ethanol, methanol, isopropanol, and n-hexane.

  • Diethylamine (DEA) or trifluoroacetic acid (TFA) as mobile phase additives.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® or Chiralpak®).

  • HPLC system with UV detector.

Procedure:

  • Column Selection and Mobile Phase Optimization: The selection of the chiral column and mobile phase is critical and often requires screening. Polysaccharide-based columns are a good starting point.[11] Mobile phases typically consist of a mixture of an alcohol (e.g., ethanol, isopropanol) and a non-polar solvent like n-hexane. The addition of a small amount of an acidic or basic modifier (e.g., TFA for acidic compounds, DEA for basic compounds) can improve peak shape and resolution.

  • Standard Solution Preparation: Prepare a solution of the racemic mixture or the (S)-enantiomer to determine the elution order and resolution.

  • Sample Solution Preparation: Prepare a solution of the (R)-FTY720P sample in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: Chiralpak® IC (4.6 x 250 mm, 5 µm)[12]

    • Mobile Phase: Ethanol/Methanol (30/70 v/v) with 0.1% DEA[12]

    • Flow Rate: 1.0 mL/min[12]

    • Column Temperature: 40°C[12]

    • Detection Wavelength: 254 nm[12]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The quantitative data from the HPLC analyses should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Achiral Purity Analysis of (R)-FTY720P

Peak No.Retention Time (min)Peak Area% AreaIdentification
12.515,0000.3Impurity A
24.84,950,00099.0(R)-FTY720P
36.235,0000.7Impurity B
Total 5,000,000 100.0
Chemical Purity 99.0%

Table 2: Chiral Purity Analysis of (R)-FTY720P

EnantiomerRetention Time (min)Peak Area% Area
(S)-FTY720P8.120,0000.4
(R)-FTY720P9.54,980,00099.6
Total 5,000,000 100.0
Enantiomeric Excess (% ee) 99.2%

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive purity assessment of (R)-Fingolimod Phosphate samples. By employing both achiral and chiral HPLC methods, researchers, scientists, and drug development professionals can accurately determine the chemical and enantiomeric purity, ensuring the quality and reliability of the material for its intended application. Adherence to these detailed methodologies is critical for obtaining accurate and reproducible results, which are essential in a research and development setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure (R)-FTY720P

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-Fingolimod phosphate ((R)-FTY720P). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining high-purity (R)-FTY720P.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to synthesize enantiomerically pure (R)-FTY720P directly?

A1: The precursor, Fingolimod (FTY720), is a prochiral symmetric molecule with two hydroxymethyl groups. A direct chemical monophosphorylation of FTY720 will result in a racemic mixture of (S)- and (R)-FTY720P, as the reaction is not stereoselective.[1] Therefore, an enantioselective strategy is required to obtain the pure (R)-enantiomer.

Q2: What are the primary strategies for obtaining pure (R)-FTY720P?

A2: The two main strategies involve the chiral resolution of a non-phosphorylated FTY720 intermediate, followed by phosphorylation. The most common methods for chiral resolution are:

  • Enzymatic Kinetic Resolution: This method often employs lipases to selectively acylate one enantiomer of a racemic FTY720 precursor, allowing for the separation of the acylated and unreacted enantiomers.

  • Diastereomeric Salt Resolution: This technique involves reacting a racemic FTY720 intermediate with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, which allows for their separation by crystallization.[2]

Q3: Why is enantiomeric purity important for FTY720P?

A3: The two enantiomers of FTY720P can have different pharmacological activities and side-effect profiles. For instance, the (S)-enantiomer has been shown to have more potent binding affinities to S1P receptors and a stronger effect on lymphocyte migration than the (R)-enantiomer.[3] The (S)-enantiomer has also been associated with severe bradycardia in animal models, while the (R)-enantiomer had no clear effect on heart rate at similar doses.[3] Therefore, controlling the chiral purity is crucial for ensuring the safety and efficacy of the final drug product.

Q4: What are the common impurities that can arise during the synthesis of Fingolimod and its derivatives?

A4: Impurities in Fingolimod synthesis can be categorized as process-related, degradation-related, or elemental.[4] Process-related impurities can include unreacted intermediates, by-products from side reactions, and residual solvents.[4][5] Specific identified impurities include N,N-dimethyl, N-methyl, nitro monomethyl, monomethyl, nitro hydroxy, and hydroxy impurities.[6] Degradation impurities can result from oxidation or hydrolysis.[4]

Troubleshooting Guides

Enzymatic Kinetic Resolution of FTY720 Intermediates
Problem Potential Cause Troubleshooting Suggestions
Low Enantioselectivity (low ee) - Suboptimal lipase selection.- Incorrect acyl donor or solvent.- Reaction temperature is too high or too low.- Racemization of the substrate or product.- Screen a panel of lipases (e.g., from Candida antarctica, Burkholderia cepacia) to find the most selective one.- Test different acyl donors (e.g., vinyl acetate, vinyl butanoate) and non-polar organic solvents.- Optimize the reaction temperature; lower temperatures often increase enantioselectivity.- Monitor the reaction over time to ensure that the enantiomeric excess of the remaining substrate does not decrease after reaching 50% conversion.
Slow or Incomplete Reaction - Inactivated lipase.- Poor substrate solubility.- Insufficient amount of acyl donor.- Ensure the lipase is properly stored and handled to maintain its activity.- Use a co-solvent to improve the solubility of the FTY720 intermediate.- Use a molar excess of the acyl donor.
Formation of By-products - Side reactions of the acyl donor.- Non-selective acylation.- Use an acyl donor that is less prone to side reactions.- Optimize reaction conditions (temperature, solvent) to favor the desired selective acylation.- Purify the product carefully using chromatography.
Diastereomeric Salt Resolution
Problem Potential Cause Troubleshooting Suggestions
Poor or No Crystallization - Unsuitable solvent system.- Suboptimal temperature profile.- Incorrect stoichiometry of the resolving agent.- Screen a variety of solvents and solvent mixtures to find a system where the diastereomeric salts have a significant solubility difference.[2]- Optimize the cooling rate and final temperature to promote selective crystallization.[2]- Ensure the correct molar ratio of the chiral resolving agent to the racemic intermediate is used.
Low Diastereomeric Purity of Crystals - Co-crystallization of both diastereomers.- Insufficient difference in solubility between the diastereomers.- Modify the solvent system to maximize the solubility difference.- Consider a different chiral resolving agent.- Perform recrystallization of the obtained diastereomeric salt.
Low Yield of the Desired Diastereomer - The desired diastereomer is the more soluble one.- The system reaches equilibrium, leading to co-dissolution.- If the desired enantiomer forms the more soluble salt, the mother liquor should be collected and processed.- For systems where the desired product is less soluble, stopping the crystallization before it reaches equilibrium can sometimes improve yield and purity.[7]
Chiral HPLC Analysis of (R)-FTY720P
Problem Potential Cause Troubleshooting Suggestions
Poor or No Separation of Enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD-H) are often a good starting point.[8][9]- Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration.[10]- Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve separation.[11]
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Add a competing base or acid to the mobile phase to block active sites on the silica support.- Reduce the sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition or temperature.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Key Experiment: Lipase-Catalyzed Kinetic Resolution of N-Boc-FTY720

This protocol is a representative example based on common practices for enzymatic kinetic resolution of amino alcohols.

Materials:

  • Racemic N-Boc-FTY720 (substrate)

  • Lipase (e.g., from Burkholderia cepacia or Candida antarctica lipase B - Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or diisopropyl ether)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic N-Boc-FTY720 in the chosen anhydrous organic solvent.

  • Addition of Reagents: Add the lipase (typically 10-50% by weight of the substrate) and the acyl donor (typically 1.5-3 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining substrate and the acylated product. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.

  • Work-up: Once the desired conversion is reached, remove the lipase by filtration. Wash the lipase with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-N-Boc-FTY720 and the acylated (S)-N-Boc-FTY720 can be separated by silica gel column chromatography.

  • Deprotection and Phosphorylation: The purified (R)-N-Boc-FTY720 can then be deprotected and subsequently phosphorylated to yield (R)-FTY720P.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for Enantiomeric Separation

Chiral Stationary Phase (CSP) TypeCommon ExamplesTypical Mobile PhaseAdvantagesDisadvantages
Polysaccharide-based Chiralcel® OD-H, Chiralpak® AD-HNormal Phase (Hexane/Alcohol) or Reversed PhaseBroad applicability for a wide range of chiral compounds. High success rate for achieving separation.Can be sensitive to solvent compatibility.
Cyclodextrin-based Cyclobond™Reversed Phase (Aqueous buffers/Acetonitrile/Methanol)Good for separating compounds that can form inclusion complexes.May have limited applicability for some classes of compounds.
Protein-based α1-acid glycoprotein (AGP)Aqueous buffers with organic modifiersCan provide unique selectivity based on biological interactions.Can be less robust and have lower loading capacity.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Chiral Resolution cluster_purification Purification cluster_final_steps Final Synthesis Steps racemic_precursor Racemic N-protected FTY720 enzymatic Enzymatic Kinetic Resolution (e.g., Lipase + Vinyl Acetate) racemic_precursor->enzymatic unreacted (R)-N-protected FTY720 enzymatic->unreacted Unreacted acylated (S)-N-protected-OAc FTY720 enzymatic->acylated Acylated chromatography Column Chromatography unreacted->chromatography acylated->chromatography deprotection Deprotection chromatography->deprotection Isolated (R)-enantiomer phosphorylation Phosphorylation deprotection->phosphorylation final_product Pure (R)-FTY720P phosphorylation->final_product

Caption: Workflow for the synthesis of (R)-FTY720P via enzymatic kinetic resolution.

troubleshooting_logic start Chiral HPLC Analysis: Poor Enantiomeric Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mp Is the Mobile Phase optimized? check_csp->check_mp Yes change_csp Screen different CSPs (e.g., polysaccharide-based) check_csp->change_csp No optimize_mp Vary organic modifier ratio and add additives (TFA/DEA) check_mp->optimize_mp No success Successful Separation check_mp->success Yes change_csp->check_mp optimize_mp->success

Caption: Troubleshooting logic for chiral HPLC method development.

signaling_pathway FTY720 FTY720 (Prodrug) SphK2 Sphingosine Kinase 2 (in vivo) FTY720->SphK2 FTY720P FTY720-P (Active) SphK2->FTY720P Phosphorylation S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PR Agonist Binding Response Immunomodulatory Effects (e.g., Lymphocyte Sequestration) S1PR->Response

Caption: In vivo activation pathway of FTY720.

References

Technical Support Center: Synthesis of (R)-FTY720P

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-FTY720P. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of the active R-enantiomer of Fingolimod-Phosphate.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for obtaining enantiomerically pure (R)-FTY720?

A1: The primary methods for achieving enantiomerically pure (R)-FTY720 involve either asymmetric synthesis or chiral resolution of a racemic mixture. A widely practiced and effective method is the kinetic resolution of a protected FTY720 intermediate using lipase-catalyzed enantioselective acylation. This enzymatic approach can yield high enantiomeric excess (>99.5% ee).[1]

Q2: Which enzyme is most effective for the phosphorylation of (R)-FTY720 to (R)-FTY720P?

A2: Sphingosine kinase 2 (SphK2) is significantly more efficient at phosphorylating FTY720 than Sphingosine kinase 1 (SphK1).[2][3][4] Studies have shown that SphK2 can phosphorylate FTY720 up to 30 times more efficiently than SphK1, making it the enzyme of choice for this critical step.[5]

Q3: What are some of the main synthetic routes to the FTY720 backbone?

A3: Several synthetic routes for the FTY720 backbone have been developed. Some of the notable methods include:

  • Petasis Reaction: This multicomponent reaction offers a convergent approach to the FTY720 core structure.[2]

  • Sonogashira Coupling: This cross-coupling reaction is another efficient method for constructing the carbon skeleton of FTY720.[6]

  • Friedel-Crafts Acylation: This classic organic reaction can be employed to build a key intermediate in the FTY720 synthesis.

The choice of route often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Q4: How can I monitor the enantiomeric excess (ee) of my (R)-FTY720 sample?

A4: The enantiomeric excess of FTY720 is typically determined by chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.[7][8]

Troubleshooting Guide

Low Yield in (R)-FTY720P Synthesis
Potential Cause Recommended Solution
Inefficient Chiral Resolution: Incomplete separation of enantiomers during lipase-catalyzed resolution.Optimize reaction conditions for the lipase, such as solvent, temperature, and reaction time. Ensure the chosen lipase has high enantioselectivity for the substrate. Screen different lipases if necessary.
Poor Phosphorylation Efficiency: Low conversion of (R)-FTY720 to (R)-FTY720P.Use Sphingosine Kinase 2 (SphK2) for the phosphorylation step, as it is more efficient than SphK1.[2][5] Ensure optimal pH, temperature, and ATP concentration for the enzymatic reaction.
Suboptimal Reaction Conditions in Backbone Synthesis: Low yields in the Petasis, Sonogashira, or other coupling reactions.For the Petasis reaction, ensure the purity of the boronic acid and aldehyde. For the Sonogashira coupling, screen different palladium catalysts, copper co-catalysts, and bases to find the optimal conditions for your specific substrates.[9]
Product Degradation: Instability of intermediates or the final product during workup or purification.Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases. Purify products promptly after synthesis.
Low Enantiomeric Excess (ee)
Potential Cause Recommended Solution
Suboptimal Lipase Activity: The lipase used for kinetic resolution is not providing sufficient enantioselectivity.Screen different lipases to find one with higher enantioselectivity for your specific substrate. Optimize the reaction conditions (solvent, temperature) for the chosen lipase.
Racemization: Partial racemization of the desired enantiomer during subsequent reaction steps.Avoid harsh reaction conditions (high temperatures, strong acids or bases) after the chiral resolution step.
Inaccurate ee Determination: The chiral HPLC method is not adequately resolving the enantiomers.Optimize the chiral HPLC method by screening different chiral columns and mobile phase compositions. Ensure proper integration of the chromatogram peaks.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of N-acetyl-FTY720

This protocol is a generalized procedure based on established methods for enantioselective acylation.

  • Substrate Preparation: Dissolve racemic N-acetyl-FTY720 in an appropriate organic solvent (e.g., toluene, tert-butyl methyl ether).

  • Enzyme Addition: Add a commercially available lipase (e.g., from Pseudomonas cepacia or Candida antarctica) to the solution. The amount of lipase will need to be optimized based on the specific activity of the enzyme.

  • Acyl Donor: Add an acyl donor, such as vinyl acetate.

  • Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by chiral HPLC.

  • Workup: Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

  • Separation: Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.

  • Deprotection: The acetyl group can be removed under standard conditions to yield the enantiomerically enriched FTY720.

Enzymatic Phosphorylation of (R)-FTY720

This protocol outlines the general steps for the enzymatic phosphorylation of (R)-FTY720.

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., Tris-HCl) at the optimal pH for SphK2.

  • Reagents: To the buffer, add (R)-FTY720, ATP, and MgCl₂.

  • Enzyme: Initiate the reaction by adding recombinant SphK2.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).

  • Monitoring: Monitor the formation of (R)-FTY720P by a suitable analytical method, such as LC-MS.

  • Quenching and Purification: Once the reaction is complete, quench the reaction and purify the (R)-FTY720P, for example, by reversed-phase chromatography.

Visualizing Key Processes

FTY720P Synthesis and Action Workflow

FTY720P_Workflow cluster_synthesis Synthesis cluster_action Mechanism of Action racemic_FTY720 Racemic FTY720 resolution Lipase-Catalyzed Kinetic Resolution racemic_FTY720->resolution Acylation R_FTY720 (R)-FTY720 resolution->R_FTY720 Separation phosphorylation Phosphorylation (SphK2) R_FTY720->phosphorylation ATP R_FTY720P (R)-FTY720P phosphorylation->R_FTY720P R_FTY720P_ext (R)-FTY720P (extracellular) R_FTY720P->R_FTY720P_ext Cellular Export S1P1_receptor S1P1 Receptor R_FTY720P_ext->S1P1_receptor Binds internalization Receptor Internalization & Degradation S1P1_receptor->internalization Leads to lymphocyte_egress Lymphocyte Egress (from lymph nodes) internalization->lymphocyte_egress Inhibits immunosuppression Immunosuppression lymphocyte_egress->immunosuppression Leads to

FTY720P Synthesis and Mechanism of Action.
S1P1 Receptor Signaling Pathway

S1P1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FTY720P FTY720-P S1P1 S1P1 Receptor FTY720P->S1P1 Binds G_protein Gαi/o S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates Rac Rac G_protein->Rac Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Cell Survival, Proliferation, Migration) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Rac->Transcription

FTY720-P Activated S1P1 Receptor Signaling.
Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Overall Yield of (R)-FTY720P check_resolution Check Enantiomeric Excess after Resolution Step start->check_resolution ee_low ee is low check_resolution->ee_low ee_ok ee is acceptable check_resolution->ee_ok check_phosphorylation Analyze Phosphorylation Reaction Conversion conversion_low Conversion is low check_phosphorylation->conversion_low conversion_ok Conversion is acceptable check_phosphorylation->conversion_ok check_backbone Review Yield of Backbone Synthesis backbone_yield_low Yield is low check_backbone->backbone_yield_low optimize_lipase Optimize Lipase Resolution: - Screen different lipases - Adjust solvent, temp. ee_low->optimize_lipase ee_ok->check_phosphorylation optimize_phosphorylation Optimize Phosphorylation: - Use SphK2 - Check ATP, Mg2+ conc. conversion_low->optimize_phosphorylation conversion_ok->check_backbone optimize_backbone Optimize Backbone Synthesis: - Check reagent purity - Screen catalysts/conditions backbone_yield_low->optimize_backbone check_purification Investigate Purification Steps for Product Loss optimize_lipase->check_purification optimize_phosphorylation->check_purification optimize_backbone->check_purification

Troubleshooting Flowchart for Low Yield.

References

Navigating (R)-FTY720P Experiments: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during experiments involving (R)-FTY720P, a phosphorylated active metabolite of Fingolimod (FTY720). The following information is designed to assist in optimizing experimental outcomes and ensuring data accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting

Our curated list of frequently asked questions and troubleshooting tips provides quick solutions to common experimental hurdles.

Question/Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no cellular response to (R)-FTY720P treatment. 1. Compound Instability: (R)-FTY720P may be unstable in certain solutions. 2. Incorrect Storage: Improper storage can lead to degradation. 3. Cell Line Specifics: The cell line used may not express the target S1P receptors (S1P1, S1P3, S1P4, S1P5) or may have low expression levels. 4. Phosphatase Activity: Cellular phosphatases can dephosphorylate (R)-FTY720P, rendering it inactive.1. Prepare solutions fresh before use.[1] 2. Store the compound at -20°C for long-term stability (stable for ≥ 4 years at this temperature).[2][3] 3. Verify S1P receptor expression in your cell line using techniques like qPCR or Western blot. 4. Consider using a phosphatase inhibitor, such as sodium orthovanadate, in your experimental buffer.[4]
Variability in receptor internalization assays. 1. Ligand Concentration: Suboptimal concentrations of (R)-FTY720P can lead to incomplete or variable receptor internalization. 2. Incubation Time: Insufficient or excessive incubation times can affect the observed level of internalization and subsequent receptor degradation.[4][5] 3. Cell Density: Cell confluence can influence receptor expression and signaling.1. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. 2. Optimize the incubation time. A 60-minute incubation is often sufficient for internalization, with receptor recovery assessed after a washout period.[4] 3. Maintain consistent cell seeding densities and confluence levels across experiments.
Difficulty in detecting (R)-FTY720P in biological samples. 1. Low Concentration: The concentration of the analyte may be below the detection limit of the analytical method. 2. Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery.1. Utilize a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[6] 2. Optimize sample preparation, for instance, by using on-line solid phase extraction (SPE) for blood samples.[6]
Unexpected off-target effects observed. 1. Receptor Specificity: While potent at S1P1, S1P3, S1P4, and S1P5 receptors, high concentrations may lead to off-target effects.[2][5] 2. Interaction with other pathways: (R)-FTY720P can influence other signaling pathways, such as STAT3 activation.[7]1. Use the lowest effective concentration determined from dose-response studies. 2. Investigate potential downstream signaling pathways that might be affected in your experimental model.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental processes, the following diagrams illustrate the key signaling pathway of (R)-FTY720P and a typical workflow for assessing its activity.

FTY720P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space R_FTY720P (R)-FTY720P S1P1 S1P1 Receptor R_FTY720P->S1P1 Binds G_protein G-protein activation S1P1->G_protein Beta_arrestin β-arrestin Recruitment S1P1->Beta_arrestin Internalization Receptor Internalization & Degradation Beta_arrestin->Internalization Lymphocyte_egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_egress

Caption: (R)-FTY720P signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293) Incubation Incubate Cells with (R)-FTY720P Cell_Culture->Incubation Compound_Prep Prepare (R)-FTY720P Solution Compound_Prep->Incubation Binding_Assay Receptor Binding Assay ([3H]-FTY720-P) Incubation->Binding_Assay GTP_Assay [35S]-GTPγS Binding Assay Incubation->GTP_Assay Arrestin_Assay β-arrestin Recruitment Assay Incubation->Arrestin_Assay Internalization_Assay Flow Cytometry for Receptor Internalization Incubation->Internalization_Assay Data_Analysis Analyze Potency (pEC50) and Efficacy Binding_Assay->Data_Analysis GTP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Internalization_Assay->Data_Analysis

Caption: Workflow for in vitro characterization.

Quantitative Data Summary

The following tables summarize key quantitative parameters for (R)-FTY720P from published literature, providing a reference for expected experimental outcomes.

Table 1: Receptor Binding and Functional Potency of (R)-FTY720P

ParameterS1P1 ReceptorS1P3 ReceptorReference
pEC50 ([³⁵S]-GTPγS) 9.32 ± 0.028.44 ± 0.08[4]
β-arrestin Recruitment (% of S1P) 132%29%[4]

Table 2: Stability of (R)-FTY720P in Experimental Conditions

ConditionStabilityReference
Incubation with CHO cell membranes (3h) Stable, no significant change in potency.[4]
Long-term storage at -20°C ≥ 4 years[2][3]
Room temperature (in solution) Prepare fresh; unstable in solutions for extended periods.[1]

Detailed Experimental Protocols

For reproducible results, adherence to established protocols is crucial. Below are methodologies for key experiments involving (R)-FTY720P.

Cell Culture and Membrane Preparation
  • Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells transfected to express human S1P1 and S1P3 receptors are commonly used.[4][5]

  • Culture Conditions: Cells are typically grown in Ham's F-12 or DMEM supplemented with 10% FBS and glutamine, maintained at 37°C in a 5% CO2 humidified atmosphere.[4][5]

  • Membrane Preparation: Cells grown to 80-90% confluence are harvested, and cell membranes are prepared using established laboratory procedures for use in binding assays.[4]

[³⁵S]-GTPγS Binding Assay

This assay measures G-protein activation following receptor agonism.

  • Prepare assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA) containing 0.1% BSA, saponin, and GDP.

  • Add cell membranes (e.g., 50 μg/mL) and scintillation proximity assay (SPA) beads.

  • Incubate with varying concentrations of (R)-FTY720P and a constant concentration of [³⁵S]-GTPγS.

  • Measure the incorporation of [³⁵S]-GTPγS using a scintillation counter to determine receptor activation.[4]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding, a key step in receptor internalization.

  • Utilize a commercially available assay system, such as the PathHunter β-arrestin assay.

  • Seed cells expressing the tagged receptor and the enzyme-complementing β-arrestin construct.

  • Treat cells with a range of (R)-FTY720P concentrations.

  • Measure the luminescent or fluorescent signal generated by the complemented enzyme, which is proportional to the extent of β-arrestin recruitment.[4]

Receptor Internalization Assay (Flow Cytometry)

This method quantifies the reduction of cell surface receptors following agonist treatment.

  • Seed cells in appropriate culture plates and grow to 60-80% confluence.

  • Treat cells with (R)-FTY720P for a defined period (e.g., 60 minutes).

  • Wash and detach the cells using a non-enzymatic solution (e.g., PBS/EDTA).

  • Incubate cells with a fluorescently labeled antibody targeting an extracellular epitope of the receptor (e.g., anti-myc tag).

  • Analyze the cell surface fluorescence using a flow cytometer to quantify the remaining surface receptors.[4]

References

optimizing storage conditions for (R)-Fty 720P stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Fty 720P. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the storage and handling of this compound to ensure its stability and the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the active phosphorylated metabolite of Fingolimod (FTY720), an immunosuppressive drug. It is a potent agonist for four of the five sphingosine-1-phosphate (S1P) receptors (S1P₁, S1P₃, S1P₄, and S1P₅). Its mechanism of action involves binding to these receptors, leading to their internalization and subsequent degradation.[1][2][3] This process, particularly the downregulation of the S1P₁ receptor on lymphocytes, prevents their egress from lymph nodes, resulting in a reduction of circulating lymphocytes and an immunosuppressive effect.[4]

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[3][5]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. To avoid degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes. For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6][7]

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. Studies on the unphosphorylated form, FTY720, in whole blood have shown stability for up to 16 hours at room temperature.[8] However, for the phosphorylated, active form, prolonged exposure to ambient temperatures may lead to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of this compound due to improper storage or handling.- Ensure the solid compound and stock solutions are stored at the correct temperatures (-20°C for solid, -80°C for long-term solution storage).[5][6] - Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[6] - Prepare fresh working solutions from a new stock aliquot for each experiment.
Precipitation observed in stock solution upon thawing. The concentration of the stock solution may be too high for the solvent at lower temperatures.- Gently warm the solution to 37°C and vortex to redissolve the compound. - Consider preparing a less concentrated stock solution.
Variability in results when working with biological samples. Instability of this compound in the specific biological matrix or degradation by endogenous enzymes.- Minimize the time samples are kept at room temperature. - For plasma samples, studies have shown stability for at least 4 hours at room temperature and after two freeze-thaw cycles.[9] For longer storage, keep samples at -80°C.[9]

Stability Data Summary

Table 1: Storage Stability of this compound

Form Storage Temperature Duration Reference
Solid-20°C≥ 4 years[3][5]
Stock Solution-80°CUp to 6 months[6][7]
Stock Solution-20°CUp to 1 month[6][7]
Stock Solution-20°CUp to 2 months[9]
Working Solution-20°CUp to 2 months[9]

Table 2: Stability of Fingolimod and Fingolimod-P in Human Plasma (4.0 and 100 ng/mL)

Condition Duration Temperature Stability Reference
Bench-top4 hoursRoom TemperatureStable[9]
Freeze-Thaw Cycles2 cycles-20°C to Room TempStable[9]
Autosampler48 hours6°CStable[9]
Long-term1, 3, 6, 12 months-20°C and -80°CStable[9]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple sterile microcentrifuge tubes for storage under different conditions.

  • Storage Conditions:

    • Store aliquots at -80°C, -20°C, 4°C, and room temperature.

    • Subject a set of aliquots to multiple freeze-thaw cycles (e.g., 1, 3, and 5 cycles).

  • Time Points: Analyze the concentration and purity of the this compound in the aliquots at various time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months).

  • Analysis: Use a validated analytical method, such as HPLC-MS/MS, to quantify the amount of intact this compound remaining and to identify any potential degradation products.[10]

  • Data Evaluation: Compare the results from the different storage conditions and time points to the initial concentration at time 0 to determine the rate of degradation.

Visualizations

FTY720P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720P This compound S1P1_Receptor S1P1 Receptor FTY720P->S1P1_Receptor Binds Beta_Arrestin β-Arrestin S1P1_Receptor->Beta_Arrestin Recruits Internalization Internalization Beta_Arrestin->Internalization Mediates Degradation Proteasomal/Lysosomal Degradation Internalization->Degradation Leads to Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Degradation->Lymphocyte_Egress_Inhibition Results in

Caption: this compound signaling pathway leading to S1P1 receptor internalization and degradation.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Aliquot Aliquot into Single-Use Tubes Prepare_Stock->Aliquot Store Store at Recommended Temperature (-80°C or -20°C) Aliquot->Store Thaw Thaw a Single Aliquot for Experiment Store->Thaw Prepare_Working Prepare Working Solution Thaw->Prepare_Working Experiment Perform Experiment Prepare_Working->Experiment Analyze Analyze Results Experiment->Analyze End End Analyze->End

Caption: Recommended experimental workflow for using this compound to ensure stability.

References

Technical Support Center: (R)-FTY720P Control & FTY720 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with (R)-FTY720P and related FTY720 compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue 1: No significant difference in lymphocyte migration or sequestration is observed between the (R)-FTY720P control and untreated samples.

  • Question: We used (R)-FTY720P as a negative control in our lymphocyte migration assay, but we are not seeing the expected lack of effect. What could be the reason for this?

  • Answer: This is a common point of confusion. While the (S)-enantiomer of phosphorylated FTY720 (FTY720-P) is the biologically active form that agonizes Sphingosine-1-Phosphate (S1P) receptors to induce lymphocyte sequestration, the (R)-enantiomer is generally considered inactive in this regard.[1] However, unexpected activity could arise from several factors:

    • Compound Purity and Integrity: Verify the purity of your (R)-FTY720P stock. Contamination with the (S)-enantiomer can lead to S1P receptor-mediated effects. Ensure proper storage conditions to prevent degradation.

    • Off-Target Effects: At higher concentrations, FTY720 and its analogs can exert effects independent of S1P receptors. These off-target effects may not be stereospecific.[2]

    • Experimental System: The specific cell type and experimental conditions can influence the outcome. Some cell types might express other targets that interact with the (R)-enantiomer.

    Troubleshooting Workflow:

    start Unexpected activity with (R)-FTY720P control check_purity Verify compound purity and integrity start->check_purity check_concentration Review experimental concentration start->check_concentration evaluate_system Assess cell type and conditions start->evaluate_system s_contamination Potential (S)-enantiomer contamination check_purity->s_contamination high_concentration Potential off-target effects at high concentrations check_concentration->high_concentration cell_specific Possible cell-specific interactions evaluate_system->cell_specific solution1 Source new, high-purity (R)-FTY720P s_contamination->solution1 If purity is questionable solution2 Perform dose-response to identify off-target concentration range high_concentration->solution2 If concentration is high solution3 Use alternative negative controls or validate in a different cell line cell_specific->solution3 If results are cell-type specific

    Caption: Troubleshooting unexpected (R)-FTY720P activity.

Issue 2: FTY720 treatment leads to cell death in our cancer cell line, but the phosphorylated form (FTY720-P) does not.

  • Question: We are investigating the anti-cancer properties of FTY720 and observe significant cytotoxicity. However, when we use FTY720-P, the active form for immunosuppression, we see no effect on cell viability. Is this expected?

  • Answer: Yes, this is an expected and important observation. The cytotoxic effects of FTY720 in many cancer cell lines are often independent of S1P receptor signaling and, therefore, do not require phosphorylation.[3] Unphosphorylated FTY720 can induce cell death through various mechanisms, including:

    • Inhibition of Sphingosine Kinase 1 (SK1) or 2 (SphK2).[2][3]

    • Induction of reactive oxygen species (ROS).[4][5]

    • Activation of protein phosphatase 2A (PP2A).[6]

    FTY720-P, being a potent S1P receptor agonist, may not engage these alternative pathways in the same manner.

    Signaling Pathway Distinction:

    cluster_0 FTY720 (Unphosphorylated) cluster_1 FTY720-P (Phosphorylated) FTY720 FTY720 SK1_inhibition SK1 Inhibition FTY720->SK1_inhibition ROS_induction ROS Induction FTY720->ROS_induction PP2A_activation PP2A Activation FTY720->PP2A_activation Cell_Death Cancer Cell Death SK1_inhibition->Cell_Death ROS_induction->Cell_Death PP2A_activation->Cell_Death FTY720P FTY720-P S1PR S1P Receptors FTY720P->S1PR Lymphocyte_Sequestration Lymphocyte Sequestration S1PR->Lymphocyte_Sequestration

    Caption: Distinct mechanisms of FTY720 and FTY720-P.

Issue 3: We observe a paradoxical pro-inflammatory effect or tissue damage at high concentrations of FTY720.

  • Question: We are using FTY720 in an in vivo model and have noticed increased inflammation and tissue damage at our highest doses. This is contrary to its known immunosuppressive effects. Why is this happening?

  • Answer: This paradoxical effect is a critical consideration. While lower concentrations of FTY720 are generally protective, particularly for endothelial barrier function, higher concentrations can be detrimental.[7] High doses of FTY720 have been reported to:

    • Induce endothelial apoptosis and increase vascular permeability.[7]

    • Impair gut barrier function, leading to increased inflammation.[8]

    It is crucial to perform a thorough dose-response study to identify the therapeutic window for your specific model and avoid these paradoxical effects.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of FTY720 (Fingolimod)?

    • A1: FTY720 is a prodrug that is phosphorylated in vivo to FTY720-phosphate (FTY720-P).[9] FTY720-P is a potent agonist of four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[9] Its primary immunosuppressive effect is mediated through the functional antagonism of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient that guides their egress from lymph nodes.[10] The resulting sequestration of lymphocytes in secondary lymphoid organs reduces their circulation to sites of inflammation.[10]

  • Q2: Why is (R)-FTY720P used as a control?

    • A2: FTY720 is a chiral molecule, and its phosphorylation can result in two enantiomers: (S)-FTY720-P and (R)-FTY720-P. The (S)-enantiomer is the biologically active form responsible for S1P receptor-mediated immunosuppression.[1] The (R)-enantiomer is considered to have significantly less or no activity at S1P receptors and is therefore often used as a negative control to demonstrate that the observed effects are specific to the (S)-enantiomer and S1P receptor agonism.[1]

  • Q3: Are there known off-target effects of FTY720 that could influence experimental results?

    • A3: Yes, FTY720 has several known off-target effects that are independent of S1P receptor signaling. These include the inhibition of sphingosine kinase 1 (SK1), induction of reactive oxygen species (ROS), and effects on other signaling pathways such as Akt and STAT3.[2][4][11] These off-target effects are particularly relevant in cancer studies, where the cytotoxic effects of FTY720 are often S1P-receptor independent.[3]

  • Q4: We are not observing the expected level of lymphopenia in our in vivo study. What are the potential reasons?

    • A4: Several factors could contribute to a less-than-expected lymphopenic response:

      • Dosing and Bioavailability: Ensure the correct dose is being administered and consider the route of administration, as this can affect bioavailability.

      • Phosphorylation Efficiency: FTY720 must be phosphorylated to become active. Variations in the activity of sphingosine kinase 2, the primary enzyme responsible for this, could influence the level of active FTY720-P.

      • Differential T-cell Subset Effects: FTY720 preferentially sequesters naïve and central memory T-cells, while effector memory T-cells are less affected.[12] The baseline composition of T-cell subsets in your animal model could influence the overall reduction in circulating lymphocytes.

      • Genetic Factors: Variations in the S1P receptor gene (S1PR1) can lead to impaired receptor phosphorylation and a reduced response to FTY720 therapy.[13]

  • Q5: Can FTY720 have direct effects on non-immune cells?

    • A5: Yes, FTY720 can cross the blood-brain barrier and has been shown to have direct effects on various non-immune cells, including neurons, microglia, astrocytes, and cardiac cells.[11][14] These effects can be S1P receptor-dependent or independent and may contribute to both therapeutic and adverse outcomes. For example, FTY720 has been shown to modulate microglial activation and cytokine production.[14]

Quantitative Data Summary

CompoundTargetEffectIC50 / EC50Reference
FTY720Various Cancer Cell LinesCytotoxicity5-20 µM[2]
(S)-FTY720 vinylphosphonateSphingosine Kinase 1 (SK1)Inhibition~24 µM[15]
FTY720-PS1P1 ReceptorG-protein activationpEC50: 9.32 ± 0.02[16]
FTY720-PS1P3 ReceptorG-protein activationpEC50: 8.44 ± 0.08[16]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of FTY720 on cancer cell lines.[6]

  • Cell Seeding: Plate cells (e.g., 1 x 10^6 cells/well) in a 96-well flat-bottomed microtiter plate in 200 µL of appropriate culture medium.

  • Treatment: Add varying concentrations of FTY720 or the control vehicle (e.g., DMSO) to triplicate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for an additional 4-12 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro T-Cell Proliferation Assay

This protocol is based on methods used to assess the direct effects of FTY720 on T-cell function.[12]

  • Cell Isolation: Isolate T-cells from peripheral blood or spleen using standard methods (e.g., Ficoll-Paque density gradient followed by magnetic-activated cell sorting (MACS) for CD3+ T-cells).

  • Cell Labeling (Optional): For proliferation tracking, label cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Plating: Plate the isolated T-cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI medium.

  • Treatment and Stimulation: Add FTY720, FTY720-P, or vehicle control at desired concentrations. Stimulate the T-cells with a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 beads.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 atmosphere.

  • Proliferation Measurement:

    • CFSE Dilution: If using CFSE, analyze the dilution of the fluorescent signal by flow cytometry. Each cell division will halve the fluorescence intensity.

    • Thymidine Incorporation: Alternatively, pulse the cells with [3H]-thymidine for the final 18 hours of incubation and measure its incorporation into DNA using a scintillation counter.

  • Data Analysis: Quantify the proliferation based on the percentage of divided cells (CFSE) or counts per minute ([3H]-thymidine).

References

minimizing batch-to-batch variability of synthetic (R)-Fty 720P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of (R)-Fty 720P.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability in stereoselective synthesis, such as that of this compound, can arise from several factors. These include inconsistencies in raw material attributes, catalyst activity and loading, precise control of reaction parameters (temperature, pressure, and mixing), and solvent quality. Even minor deviations in these parameters can significantly impact the enantiomeric excess (e.e.) and impurity profile of the final product. A Quality by Design (QbD) approach, which involves systematically understanding and controlling these variables, is recommended to ensure consistent product quality.[1][2][3][4][5]

Q2: How critical is the quality of starting materials and reagents for a consistent synthesis?

A2: The quality of starting materials and reagents is paramount. Impurities in starting materials can lead to the formation of side products, which may be difficult to remove and can interfere with the desired stereochemical outcome. For instance, trace metals or organic impurities can poison the catalyst used in asymmetric synthesis, leading to a reduction in enantioselectivity. It is crucial to establish robust specifications for all raw materials and to qualify suppliers to ensure consistency.

Q3: What analytical techniques are essential for monitoring the consistency of this compound synthesis?

A3: A combination of analytical techniques is essential for comprehensive monitoring. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess and separating the (R) and (S) enantiomers.[6][7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying process-related impurities and degradation products.[9][10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the desired product and characterizing impurities.

Q4: What is the mechanism of action of this compound?

A4: (R)-Fty 720 (Fingolimod) is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active form, (R)-Fty 720-phosphate (this compound). This compound is a sphingosine-1-phosphate (S1P) receptor modulator. It acts as a functional antagonist at the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes. This prevents their infiltration into the central nervous system, which is a key mechanism in the treatment of multiple sclerosis. This compound also interacts with other S1P receptor subtypes (S1P3, S1P4, and S1P5), which can mediate other cellular responses.[13][14][15][16][17]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Catalyst Inactivity or Degradation 1. Verify Catalyst Quality: Use a fresh batch of catalyst or re-qualify the existing batch. 2. Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. 3. Ensure Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Sub-optimal Reaction Temperature 1. Precise Temperature Control: Ensure the reaction temperature is tightly controlled, as even small fluctuations can impact stereoselectivity.[18] 2. Temperature Optimization Study: Conduct a Design of Experiments (DoE) to identify the optimal temperature for maximizing e.e.
Inappropriate Solvent or Solvent Purity 1. Use High-Purity Solvents: Ensure solvents are anhydrous and free from impurities that could interfere with the catalyst. 2. Solvent Screening: If variability persists, screen a panel of different solvents to assess their impact on enantioselectivity.[19]
Incorrect Stoichiometry of Reagents 1. Accurate Reagent Dosing: Double-check calculations and ensure precise addition of all reagents. 2. Controlled Addition Rate: The rate of addition of certain reagents can influence the stereochemical outcome. Investigate the effect of different addition rates.
Issue 2: Inconsistent Impurity Profile

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Variability in Starting Material Quality 1. Stringent Raw Material Specifications: Establish and enforce strict specifications for all starting materials and reagents. 2. Supplier Qualification: Qualify and regularly audit suppliers to ensure consistent quality. 3. Impurity Profiling of Starting Materials: Analyze incoming raw materials to identify and quantify any impurities that may lead to side products.
Side Reactions Due to Process Deviations 1. Strict Process Parameter Control: Adhere strictly to the defined Standard Operating Procedures (SOPs), particularly for reaction time, temperature, and pH. 2. Identify Critical Process Parameters (CPPs): Use a QbD approach to identify CPPs that have a significant impact on the impurity profile and establish appropriate control ranges.[2][3][4][5]
Degradation of Product or Intermediates 1. Stability Studies: Conduct stability studies on key intermediates and the final product under the reaction and storage conditions to identify potential degradation pathways. 2. Optimize Work-up and Purification: Ensure that the work-up and purification steps are optimized to minimize product degradation and efficiently remove impurities.
Cross-Contamination 1. Thorough Equipment Cleaning: Implement and validate rigorous equipment cleaning procedures to prevent cross-contamination between batches. 2. Dedicated Equipment: Where feasible, use dedicated equipment for critical process steps.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector.

  • Chiral Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based chiral column) capable of separating the (R) and (S) enantiomers of Fty 720.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of an amine modifier (e.g., diethylamine) is often effective. The exact ratio should be optimized for baseline separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 262 nm.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject a 10 µL aliquot of the prepared sample. Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of reference standards.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Protocol 2: Impurity Profiling by LC-MS
  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B over 20-30 minutes to separate the main component from its impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for initial screening and product ion scan (MS/MS) for structural elucidation of detected impurities.

  • Sample Preparation: Prepare the sample as described in the Chiral HPLC protocol.

  • Data Analysis: Process the chromatograms to identify and quantify all detectable impurities relative to the main this compound peak. Use the accurate mass measurements and fragmentation patterns to propose structures for unknown impurities.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation FTY720P FTY720P S1P1R S1P1 Receptor FTY720P->S1P1R Binds G_alpha_i Gαi S1P1R->G_alpha_i Activates G_beta_gamma Gβγ S1P1R->G_beta_gamma Activates Beta_Arrestin β-Arrestin S1P1R->Beta_Arrestin Recruits SphK2->FTY720P PI3K PI3K G_alpha_i->PI3K Inhibits Adenylyl Cyclase G_beta_gamma->PI3K Akt Akt PI3K->Akt Rac Rac Akt->Rac Lymphocyte_Egress_Block Blockade of Lymphocyte Egress Internalization Receptor Internalization & Degradation Beta_Arrestin->Internalization Internalization->Lymphocyte_Egress_Block Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis In_Process_Control In-Process Control (TLC, HPLC) Synthesis->In_Process_Control Workup_Purification Work-up & Purification In_Process_Control->Workup_Purification Final_Product Isolated Final Product Workup_Purification->Final_Product Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Final_Product->Chiral_HPLC LC_MS LC-MS (Impurity Profile) Final_Product->LC_MS NMR_Spec NMR Spectroscopy (Structural Confirmation) Final_Product->NMR_Spec OutOfSpec Out of Spec? Chiral_HPLC->OutOfSpec LC_MS->OutOfSpec NMR_Spec->OutOfSpec Release Batch Release OutOfSpec->Release No Troubleshoot Troubleshooting (Investigate Deviations) OutOfSpec->Troubleshoot Yes Troubleshoot->Synthesis Logical_Relationship Variability Batch-to-Batch Variability Low_ee Low Enantiomeric Excess Variability->Low_ee Impurity_Profile Inconsistent Impurity Profile Variability->Impurity_Profile Raw_Materials Raw Material Quality Raw_Materials->Variability Process_Parameters Process Parameters Process_Parameters->Variability Catalyst_Performance Catalyst Performance Catalyst_Performance->Variability Analytical_Control Analytical Control QbD Quality by Design (QbD) Analytical_Control->QbD Robust_Process Consistent & Robust Process QbD->Robust_Process

References

strategies to enhance the biological stability of (R)-Fty 720P

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-FTY720P. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the biological stability of (R)-FTY720P.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (R)-FTY720P?

A1: (R)-FTY720P is the phosphorylated, active form of the prodrug FTY720 (Fingolimod). Its primary mechanism of action is as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[1][2][3] The therapeutic effects, particularly in immunosuppression, are largely attributed to its interaction with the S1P1 receptor on lymphocytes. This interaction leads to the internalization and subsequent degradation of the S1P1 receptor, effectively trapping lymphocytes in the lymph nodes and preventing their circulation to sites of inflammation.[3]

Q2: What is the importance of phosphorylation for FTY720's activity?

A2: Phosphorylation is critical for the primary immunomodulatory activity of FTY720. The unphosphorylated form, FTY720, is a prodrug and is phosphorylated in vivo by sphingosine kinase 2 (SphK2) to its active metabolite, FTY720-phosphate (FTY720-P).[1][4][5] FTY720-P is the molecule that binds to S1P receptors. However, it's important to note that the unphosphorylated FTY720 has its own biological activities, including anti-cancer effects that are independent of S1P receptor signaling.[2][6]

Q3: What is the difference between the (R) and (S) enantiomers of FTY720-P?

A3: The (S)-enantiomer of FTY720-P is the biologically active form responsible for the immunosuppressive activity.[7] It has more potent binding affinities to S1P receptors and a greater inhibitory effect on lymphocyte migration compared to the (R)-enantiomer.[7] In animal studies, the (S)-enantiomer was also shown to induce severe bradycardia, a known side effect, while the (R)-enantiomer had no significant effect on heart rate at similar doses.[7]

Q4: How should I store and handle (R)-FTY720P?

A4: (R)-FTY720P should be stored at -20°C.[2] Under these conditions, it is stable for at least four years.[2] For experimental use, it is typically dissolved in a suitable solvent. Due to its amphiphilic nature, solubility can be limited in aqueous buffers alone.

Q5: What are the known off-target effects of FTY720?

A5: Besides its primary activity on S1P receptors, FTY720 has several off-target effects. The unphosphorylated form can inhibit sphingosine kinase 1 (SK1) and ceramide synthases.[1][2] FTY720 has also been shown to inhibit the TRPM7 channel.[8][9] These off-target effects are an important consideration in interpreting experimental results, especially at higher concentrations.

Troubleshooting Guides

Issue 1: (R)-FTY720P appears to have low or no activity in my cell-based assay.
Possible Cause Troubleshooting Step
Degradation of (R)-FTY720P Although generally stable, improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged exposure to room temperature) can lead to degradation. Use freshly prepared solutions and aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect Cell Type or Receptor Expression Confirm that your cell line expresses the target S1P receptor (primarily S1P1 for immunomodulatory effects). Verify receptor expression levels by qPCR or Western blot.
Presence of Serum in Media Serum contains S1P, which can compete with (R)-FTY720P for receptor binding. Consider reducing the serum concentration or using serum-free media during the assay, if compatible with your cells.
Assay Incubation Time The effects of (R)-FTY720P, particularly receptor internalization and degradation, are time-dependent. Optimize the incubation time to observe the desired effect. For some acute signaling events, shorter times are needed, while for receptor downregulation, longer incubation is required.
Mycoplasma Contamination Mycoplasma can alter cellular responses and metabolism. Regularly test your cell cultures for mycoplasma contamination.
Issue 2: High variability between experiments or batches of (R)-FTY720P.
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent preparation of (R)-FTY720P solutions for each experiment. Use a calibrated balance and ensure complete dissolution. Prepare a large stock solution and aliquot for single-use to reduce variability from repeated weighing.
Batch-to-Batch Variation of Reagents The quality of reagents, including cell culture media and serum, can vary between lots and affect cellular responses.[10] If possible, use the same lot of critical reagents for a set of experiments.
Cell Passage Number and Health Cells at high passage numbers can exhibit altered phenotypes and signaling responses. Use cells within a consistent and low passage number range. Monitor cell viability and morphology to ensure they are healthy before starting an experiment.
Instrument Variability Ensure that instruments used for readouts (e.g., plate readers, flow cytometers) are properly calibrated and maintained.[10]
Biological Variability Biological systems inherently have variability.[11] Increase the number of replicates and independent experiments to ensure the statistical significance of your results.

Data Summary

Table 1: Stability of FTY720 in Human Whole Blood

Storage ConditionDurationStability
Room Temperature16 hoursStable
4°C8 daysStable
Freeze-Thaw Cycles3 cyclesStable
Data from Salm et al., 2006[12]

Table 2: In Vitro Activity of FTY720 Analogs

CompoundTargetAssayEC50 / IC50 / Ki
(S)-FTY720-PS1P1, S1P3, S1P4, S1P5Receptor BindingPotent Agonist
(R)-FTY720-PS1P1, S1P3, S1P4, S1P5Receptor BindingLess Potent than (S)-enantiomer
(R)-FTY720-vinylphosphonateS1P1Agonist ActivityEC50: 20 ± 3 nM
(S)-FTY720-vinylphosphonateS1P1, S1P3, S1P4Antagonist ActivityKi: 384 nM (S1P1), 39 nM (S1P3), 1190 nM (S1P4)
Data from Valentine et al., 2010[13]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of (R)-FTY720P

Objective: To evaluate the stability of (R)-FTY720P under various stress conditions to identify potential degradation products and pathways.

Materials:

  • (R)-FTY720P

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV or MS)

  • C18 HPLC column

  • Temperature-controlled incubator

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (R)-FTY720P in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for specified time points. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2. Keep the sample at room temperature for specified time points. Dilute the samples for HPLC analysis.

  • Thermal Degradation: Place a solid sample of (R)-FTY720P and a solution of the compound in a temperature-controlled incubator at an elevated temperature (e.g., 60°C or 80°C) for a specified duration. Analyze the samples by HPLC.

  • Photodegradation: Expose a solution of (R)-FTY720P to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition. The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting changes in the drug's purity.[14][15]

Protocol 2: In Vitro Phosphorylation of FTY720

Objective: To assess the phosphorylation of FTY720 to FTY720-P in an in vitro setting.

Materials:

  • FTY720

  • Recombinant human sphingosine kinase 2 (SphK2)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM MgCl2, 10% glycerol, 0.05% Triton X-100)

  • TLC plate

  • Scintillation counter or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, FTY720 (at various concentrations), and recombinant SphK2.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.[16]

  • Stop Reaction: Terminate the reaction by adding an equal volume of 1 M HCl.

  • Extraction: Extract the lipids by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.

  • TLC Analysis: Spot the organic (lower) phase onto a TLC plate and develop the plate using an appropriate solvent system to separate FTY720-P from unreacted FTY720 and ATP.

  • Detection: Visualize the radiolabeled FTY720-P by autoradiography or by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.

  • Quantification: Quantify the amount of phosphorylated FTY720-P based on the radioactivity incorporated.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm FTY720P FTY720P S1P1_receptor S1P1 Receptor FTY720P->S1P1_receptor Binds to GRK2 GRK2 S1P1_receptor->GRK2 Activates P_S1P1_receptor Phosphorylated S1P1 Receptor GRK2->P_S1P1_receptor Phosphorylates beta_arrestin β-Arrestin P_S1P1_receptor->beta_arrestin Recruits WWP2 WWP2 (E3 Ligase) P_S1P1_receptor->WWP2 Recruits Internalization Internalization beta_arrestin->Internalization Ubiquitination Poly-ubiquitination WWP2->Ubiquitination Mediates Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Targets for Internalization->Ubiquitination

Caption: FTY720-P signaling pathway leading to S1P1 receptor degradation.

G cluster_0 Preparation cluster_1 Analysis Start Start: (R)-FTY720P Sample Stress_Conditions Apply Stress Conditions: - Acid/Base - Oxidation - Heat - Light Start->Stress_Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Stress_Conditions->HPLC_Analysis Generate Samples Data_Analysis Data Analysis: - % Degradation - Identify Degradants HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End Report Results

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

Head-to-Head Study: (R)-FTY720P vs. its Vinylphosphonate Analogue in Sphingosine 1-Phosphate Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacological properties of (R)-FTY720P (the active form of Fingolimod) and its synthetic vinylphosphonate analogue, (R)-FTY720-vinylphosphonate. The data presented here is synthesized from preclinical studies to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their respective activities at sphingosine 1-phosphate (S1P) receptors and the enzyme autotaxin.

Executive Summary

FTY720 (Fingolimod) is a well-established immunomodulator that requires phosphorylation by sphingosine kinase 2 to its active form, (S)-FTY720-phosphate (FTY720-P), to exert its effects.[1] FTY720-P is a potent agonist at four of the five S1P receptors (S1P1,3,4,5).[1] The vinylphosphonate analogues of FTY720 are designed to be resistant to phosphatases, potentially offering improved cellular stability.[2] This guide focuses on the (R)-enantiomer of the vinylphosphonate analogue and its comparative pharmacology against the established profile of FTY720-P.

The key findings indicate that while both compounds interact with the S1P signaling pathway, their receptor activation profiles differ significantly. (R)-FTY720-vinylphosphonate is a full and selective agonist for the S1P1 receptor.[1][3] In contrast, its enantiomer, (S)-FTY720-vinylphosphonate, acts as a pan-antagonist of S1P receptors.[1][3] Both enantiomers of the vinylphosphonate analogue also demonstrate inhibitory activity against autotaxin, a key enzyme in lysophosphatidic acid synthesis.[1][3]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the interaction of (R)-FTY720-vinylphosphonate and FTY720-P with S1P receptors and autotaxin.

Table 1: S1P Receptor Agonist Activity

CompoundReceptorAgonist ActivityEC50 (nM)
(R)-FTY720-vinylphosphonate S1P1Full Agonist20 ± 3[1][3]
S1P2,4,5No Activation>10,000[1]
S1P3Low Efficacy Agonist>300[1]
(S)-FTY720-phosphate (FTY720-P) S1P1Full Agonist5 ± 1[1]
S1P3Partial Agonist>50 (Emax 23% of S1P)[1]
S1P4Agonist>500[1]
S1P5AgonistN/A
S1P2Very Weak AgonistMicromolar concentrations[1]

Table 2: Autotaxin Inhibition

CompoundInhibition MechanismKi (µM)
(R)-FTY720-vinylphosphonate Uncompetitive0.92[1]
(S)-FTY720-vinylphosphonate Competitive1.0[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S1P receptor signaling cascade and a typical experimental workflow for assessing compound activity.

S1P_Signaling_Pathway cluster_ligands Ligands cluster_receptors S1P Receptors cluster_downstream Downstream Effects R_FTY720_VP (R)-FTY720 Vinylphosphonate S1P1 S1P₁ R_FTY720_VP->S1P1 Full Agonist (Selective) FTY720P FTY720-P FTY720P->S1P1 Full Agonist S1P3 S1P₃ FTY720P->S1P3 Partial Agonist S1P45 S1P₄/S1P₅ FTY720P->S1P45 Agonist Lymphocyte_Trafficking Lymphocyte Trafficking Modulation S1P1->Lymphocyte_Trafficking Receptor_Internalization Receptor Internalization & Degradation S1P1->Receptor_Internalization S1P3->Lymphocyte_Trafficking S1P45->Lymphocyte_Trafficking

Caption: S1P Receptor Agonism by (R)-FTY720-Vinylphosphonate and FTY720-P.

Experimental_Workflow start Start cell_culture Culture HTC4 cells stably transfected with S1P receptor subtypes start->cell_culture ligand_prep Prepare serial dilutions of (R)-FTY720-VP and FTY720-P cell_culture->ligand_prep incubation Incubate cells with ligands ligand_prep->incubation ca_measurement Measure intracellular Ca²⁺ mobilization using a fluorescent indicator incubation->ca_measurement data_analysis Analyze dose-response curves to determine EC₅₀ and Eₘₐₓ values ca_measurement->data_analysis end End data_analysis->end

Caption: Workflow for Calcium Mobilization Assay.

Experimental Protocols

The data presented in this guide were primarily derived from in vitro pharmacological assays. The key methodologies are summarized below.

1. S1P Receptor Activation Assay (Calcium Mobilization)

This assay is designed to measure the activation of G protein-coupled receptors (GPCRs), such as S1P receptors, which signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca2+]i).

  • Cell Lines: HTC4 cells stably transfected to express individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) were used.[1]

  • Procedure:

    • Cells were plated in 96-well plates and grown to confluence.

    • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified period.

    • After washing to remove excess dye, the cells were treated with varying concentrations of the test compounds ((R)-FTY720-vinylphosphonate or FTY720-P).

    • Changes in intracellular calcium concentration were monitored using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity data was used to generate dose-response curves. The EC50 (half-maximal effective concentration) and Emax (maximum effect) values were calculated from these curves to quantify the potency and efficacy of the compounds as agonists.[1]

2. Autotaxin (ATX) Inhibition Assay

This enzyme-linked immunosorbent assay (ELISA)-based method or a fluorescence-based method using a model substrate like FS-3 is used to determine the inhibitory activity of compounds against autotaxin.

  • Enzyme and Substrate: Recombinant human autotaxin and its substrate, lysophosphatidylcholine (LPC), or a fluorogenic substrate like FS-3 were used.[1]

  • Procedure:

    • Autotaxin was pre-incubated with various concentrations of the test compounds.

    • The enzymatic reaction was initiated by the addition of the substrate.

    • The reaction was allowed to proceed for a set time at 37°C.

    • The amount of product formed (choline or the fluorescent product) was quantified.

  • Data Analysis: The rate of product formation at different inhibitor concentrations was used to determine the mode of inhibition (e.g., competitive, uncompetitive) and the inhibition constant (Ki).[1]

Conclusion

The head-to-head comparison reveals distinct pharmacological profiles for (R)-FTY720-vinylphosphonate and the clinically established FTY720-P. While FTY720-P is a non-selective agonist for four S1P receptors, (R)-FTY720-vinylphosphonate demonstrates high selectivity as a full agonist for the S1P1 receptor.[1][3] This selectivity could be advantageous in therapeutic applications where targeting S1P1 is the primary goal, potentially reducing off-target effects associated with the activation of other S1P receptor subtypes. Furthermore, the inhibitory activity of the vinylphosphonate analogue on autotaxin introduces another layer of complexity to its biological effects that differs from FTY720-P.[1] These findings underscore the potential of the vinylphosphonate scaffold for developing more selective S1P receptor modulators.

References

A Comparative Analysis of FTY720-P Enantiomers: Receptor Binding and Functional Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the quantitative differences in receptor binding affinity and downstream signaling of (S)- and (R)-FTY720-phosphate at Sphingosine-1-Phosphate (S1P) receptors.

FTY720 (fingolimod) is a widely recognized immunomodulatory drug that requires in vivo phosphorylation by sphingosine kinases to its active form, FTY720-phosphate (FTY720-P). This phosphorylated metabolite exerts its therapeutic effects primarily through interaction with sphingosine-1-phosphate (S1P) receptors. FTY720-P exists as a racemic mixture of (S)- and (R)-enantiomers, which exhibit significant differences in their binding affinities and functional activities at the various S1P receptor subtypes. This guide provides a quantitative comparison of these enantiomers, supported by experimental data, to aid in the understanding and development of next-generation S1P receptor modulators.

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of the FTY720-P enantiomers to S1P receptors is a critical determinant of their pharmacological activity. Experimental data demonstrates a clear stereospecificity in this interaction, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.

Receptor SubtypeLigandBinding Affinity (IC₅₀, nM)
S1P₁ (S)-FTY720-P2.1[1]
(R)-FTY720-P~10.5 - 21 (Estimated 5-10 fold lower affinity)[1]
S1P₃ (S)-FTY720-P5.9[1]
(R)-FTY720-P~29.5 - 59 (Estimated 5-10 fold lower affinity)[1]
S1P₄ (S)-FTY720-P23[1]
(R)-FTY720-P~115 - 230 (Estimated 5-10 fold lower affinity)[1]
S1P₅ (S)-FTY720-P2.2[1]
(R)-FTY720-P~11 - 22 (Estimated 5-10 fold lower affinity)[1]

Note: FTY720-P has negligible affinity for the S1P₂ receptor.[2][3][4]

Experimental Protocols

The quantitative data presented above is derived from rigorous experimental procedures designed to measure the binding and functional activity of ligands at G-protein coupled receptors.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity of the FTY720-P enantiomers for S1P receptors.

  • Principle: This assay measures the ability of a non-radiolabeled test compound (e.g., (S)- or (R)-FTY720-P) to displace a radiolabeled ligand (e.g., [³²P]S1P) from the S1P receptor.

  • Procedure:

    • Cell membranes expressing the S1P receptor subtype of interest are prepared.

    • A constant concentration of a radiolabeled S1P receptor ligand (e.g., [³²P]S1P) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor ligand ((S)- or (R)-FTY720-P) are added to the incubation mixture.

    • Following incubation to reach equilibrium, the membrane-bound radioactivity is separated from the unbound radioactivity by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (with S1P Receptors) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([³²P]S1P) Radioligand->Incubation Competitor Unlabeled Competitor ((S)- or (R)-FTY720-P) Competitor->Incubation Filtration Separation of Bound and Unbound Ligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Analysis Non-linear Regression (IC₅₀ Determination) Quantification->Analysis G S1P Receptor Signaling Pathway S_FTY720_P (S)-FTY720-P S1PR S1P Receptor (S1P₁, S1P₃, S1P₄, S1P₅) S_FTY720_P->S1PR Binds G_Protein G-protein Activation S1PR->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment S1PR->Beta_Arrestin Promotes Downstream Downstream Cellular Responses G_Protein->Downstream Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization

References

A Side-by-Side Analysis of (R)-FTY720P and Racemic FTY720-P: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of a compound is critical for advancing therapeutic candidates. This guide provides a detailed comparative analysis of the biologically inactive (R)-enantiomer of FTY720 phosphate, (R)-FTY720P, and the racemic mixture, FTY720-P, which contains both the active (S)- and inactive (R)-enantiomers.

FTY720 (Fingolimod) is a widely recognized immunomodulatory drug that requires in vivo phosphorylation by sphingosine kinase 2 to become the pharmacologically active FTY720 phosphate (FTY720-P). This phosphorylated form acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, namely S1P1, S1P3, S1P4, and S1P5. The primary therapeutic effect of FTY720, particularly in the context of multiple sclerosis, is attributed to its functional antagonism of the S1P1 receptor on lymphocytes. This interaction leads to the internalization and degradation of the receptor, ultimately sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system.

A crucial aspect of FTY720-P's pharmacology lies in its stereochemistry. The biological activity is almost exclusively associated with the (S)-enantiomer, (S)-FTY720P. In contrast, the (R)-enantiomer, (R)-FTY720P, is considered to be biologically inactive with respect to S1P receptor agonism. Racemic FTY720-P, being a 1:1 mixture of the (R) and (S) enantiomers, owes its biological effects to the presence of the (S)-enantiomer.

Quantitative Data Presentation

The following tables summarize the known quantitative data for the binding affinities and functional activities of the enantiomers of FTY720P at various S1P receptors. The activity of racemic FTY720-P is primarily driven by the (S)-enantiomer.

CompoundS1P1S1P3S1P4S1P5S1P2
(S)-FTY720P 0.3 nM3.1 nM0.6 nM0.3 nM>10,000 nM
(R)-FTY720P InactiveInactiveInactiveInactiveInactive
Racemic FTY720-P Activity attributed to the (S)-enantiomerActivity attributed to the (S)-enantiomerActivity attributed to the (S)-enantiomerActivity attributed to the (S)-enantiomerNo significant activity
Data compiled from literature reports. The activity of racemic FTY720-P is dependent on the concentration of the active (S)-enantiomer.
CompoundS1P1S1P3S1P4S1P5
(S)-FTY720P Full AgonistFull AgonistFull AgonistFull Agonist
(R)-FTY720P No Agonist ActivityNo Agonist ActivityNo Agonist ActivityNo Agonist Activity
Racemic FTY720-P Agonist activity due to the (S)-enantiomerAgonist activity due to the (S)-enantiomerAgonist activity due to the (S)-enantiomerAgonist activity due to the (S)-enantiomer
Functional activity is determined by assays such as GTPγS binding.

Experimental Protocols

S1P Receptor Competition Binding Assay

This assay is designed to determine the binding affinity (Ki) of (R)-FTY720P and racemic FTY720-P for S1P receptors.

Materials:

  • Cell membranes prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand, such as [³²P]S1P.

  • Test compounds: (R)-FTY720P and racemic FTY720-P.

  • Non-labeled S1P (for determining non-specific binding).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

  • 96-well filter plates (e.g., glass fiber).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and non-labeled S1P in assay buffer.

  • In a 96-well plate, add cell membranes (typically 5-20 µg of protein per well).

  • Add the various concentrations of the test compounds or non-labeled S1P.

  • Add the radioligand at a concentration near its Kd.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Functional Activity

This assay measures the functional activation of G proteins coupled to S1P receptors upon agonist binding.

Materials:

  • Cell membranes expressing the S1P receptor of interest.

  • [³⁵S]GTPγS.

  • Test compounds: (R)-FTY720P and racemic FTY720-P.

  • GDP.

  • GTPγS Binding Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add cell membranes (10-30 µg of protein per well).

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding [³⁵S]GTPγS (typically at a concentration of 0.1-0.5 nM).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: The EC50 and Emax values are determined by plotting the amount of bound [³⁵S]GTPγS against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Lymphocyte Sequestration Assay

This assay evaluates the ability of the compounds to induce lymphocyte sequestration in peripheral lymphoid organs.

Materials:

  • Rodent model (e.g., mice or rats).

  • Test compounds: (R)-FTY720P and racemic FTY720-P.

  • Vehicle control.

  • Flow cytometer.

  • Fluorescently labeled antibodies against lymphocyte markers (e.g., CD4, CD8).

  • Blood collection supplies.

  • Lymph node and spleen harvesting tools.

Procedure:

  • Administer the test compounds or vehicle to the animals at the desired dose and route (e.g., oral gavage).

  • At various time points post-administration (e.g., 4, 24, 48 hours), collect peripheral blood samples.

  • At the end of the experiment, euthanize the animals and harvest lymph nodes and spleens.

  • Prepare single-cell suspensions from the blood, lymph nodes, and spleen.

  • Stain the cells with fluorescently labeled antibodies against lymphocyte markers.

  • Analyze the cell populations using a flow cytometer to quantify the number of lymphocytes in each compartment.

  • Data Analysis: Compare the lymphocyte counts in the blood, lymph nodes, and spleen of the treated groups to the vehicle control group to determine the extent of lymphocyte sequestration.

Signaling Pathways and Experimental Workflows

FTY720_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (S)-FTY720P (S)-FTY720P S1P1 S1P1 Receptor (S)-FTY720P->S1P1 Binds & Activates Racemic_FTY720P Racemic FTY720-P Racemic_FTY720P->S1P1 Binds & Activates (via (S)-enantiomer) (R)-FTY720P (R)-FTY720P (R)-FTY720P->S1P1 No significant binding or activation G_protein G-protein Activation S1P1->G_protein Couples to Internalization S1P1 Internalization & Degradation S1P1->Internalization Leads to Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Sequestration Lymphocyte Sequestration Internalization->Sequestration Results in

Experimental_Workflow cluster_binding S1P Receptor Binding Assay cluster_functional GTPγS Binding Assay cluster_invivo In Vivo Lymphocyte Sequestration Binding_Start Prepare Receptor Membranes & Test Compounds Binding_Incubate Incubate with Radioligand Binding_Start->Binding_Incubate Binding_Filter Filter & Wash Binding_Incubate->Binding_Filter Binding_Count Scintillation Counting Binding_Filter->Binding_Count Binding_Analyze Calculate Ki values Binding_Count->Binding_Analyze Functional_Start Prepare Receptor Membranes & Test Compounds Functional_Incubate Incubate with [³⁵S]GTPγS Functional_Start->Functional_Incubate Functional_Filter Filter & Wash Functional_Incubate->Functional_Filter Functional_Count Scintillation Counting Functional_Filter->Functional_Count Functional_Analyze Determine EC50 & Emax Functional_Count->Functional_Analyze Invivo_Administer Administer Compounds to Animals Invivo_Collect Collect Blood & Tissues Invivo_Administer->Invivo_Collect Invivo_Stain Stain Lymphocytes Invivo_Collect->Invivo_Stain Invivo_Analyze Flow Cytometry Analysis Invivo_Stain->Invivo_Analyze Invivo_Compare Compare Lymphocyte Counts Invivo_Analyze->Invivo_Compare

Conclusion

The presented side-by-side analysis unequivocally demonstrates that the biological activity of FTY720-P resides in its (S)-enantiomer. The (R)-enantiomer, (R)-FTY720P, is biologically inactive at S1P receptors. Consequently, the pharmacological effects of racemic FTY720-P are solely attributable to the (S)-FTY720P component. For researchers in drug development, this distinction is paramount. The use of the pure, active (S)-enantiomer allows for a more precise dose-response relationship and potentially reduces the metabolic load and any off-target effects that might be associated with the inactive (R)-enantiomer. The provided experimental protocols and diagrams offer a foundational framework for the continued investigation and characterization of these and other S1P receptor modulators.

Illuminating the Stereospecificity of Sphingosine Kinase 2 in FTY720 Activation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Published: November 7, 2025

Executive Summary

FTY720 (fingolimod), a widely used immunomodulatory drug, requires phosphorylation to exert its therapeutic effects. This critical activation step is predominantly carried out by sphingosine kinase 2 (SphK2). Emerging evidence highlights the stereospecific nature of this enzymatic reaction, with significant implications for the drug's efficacy. This guide provides a comprehensive comparison of the phosphorylation of FTY720 stereoisomers by SphK2, supported by experimental data and detailed protocols. We delve into the downstream signaling pathways activated by the phosphorylated product, offering a clear rationale for the observed differences in potency between FTY720 enantiomers. This document serves as a vital resource for researchers in sphingolipid biology and professionals involved in the development of next-generation S1P receptor modulators.

Introduction

FTY720 is a structural analog of sphingosine that, upon phosphorylation, acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors.[1] This agonism leads to the internalization and degradation of S1P receptor 1 (S1P1), effectively sequestering lymphocytes in secondary lymphoid organs and preventing their infiltration into sites of inflammation.[2][3] The phosphorylation of FTY720 is a prerequisite for its biological activity and is primarily catalyzed by sphingosine kinase 2 (SphK2), which exhibits a significantly higher efficiency for this substrate compared to its isoform, SphK1.[4][5]

FTY720 is a chiral molecule, and its synthesis results in a racemic mixture of (R)- and (S)-enantiomers. It is the (S)-enantiomer, upon phosphorylation to (S)-FTY720-phosphate, that is responsible for the majority of the drug's immunomodulatory effects. This observation strongly suggests that the phosphorylation by SphK2 is a stereospecific process. Understanding the nuances of this stereoselectivity is crucial for optimizing the therapeutic potential of FTY720 and for the rational design of new, more potent S1P receptor modulators.

Comparative Analysis of FTY720 Stereoisomer Phosphorylation by SphK2

In vivo and in vitro experiments have consistently shown that the biological activity of FTY720, such as the induction of lymphopenia, is predominantly attributed to the (S)-enantiomer. This is because the (S)-enantiomer is more efficiently phosphorylated by SphK2 to its active form, (S)-FTY720-phosphate.[7]

Table 1: Comparative Efficacy of FTY720 and its Analogs

CompoundTarget KinaseObserved EffectImplication for Stereospecificity
(S)-FTY720 vinylphosphonateSK1More potent inhibitor than (R)-enantiomer[6]Suggests stereochemical preference in the active site.
(R)-FTY720 vinylphosphonateSK1Less potent inhibitor than (S)-enantiomer[6]Reinforces the concept of stereospecific binding.
FTY720 (racemic)SphK2Efficiently phosphorylated[4][5]The overall efficiency is likely driven by the preferred (S)-enantiomer.

Experimental Protocols

In Vitro Sphingosine Kinase 2 Assay

This protocol is adapted from established methods for measuring sphingosine kinase activity and can be used to compare the phosphorylation rates of FTY720 stereoisomers.

Objective: To determine the kinetic parameters (Km and Vmax) of SphK2 for (R)-FTY720 and (S)-FTY720.

Materials:

  • Recombinant human SphK2

  • (R)-FTY720 and (S)-FTY720

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)

  • Lipid vesicles (e.g., phosphatidylserine)

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)

  • Phosphorimager or scintillation counter

Procedure:

  • Substrate Preparation: Prepare serial dilutions of (R)-FTY720 and (S)-FTY720. Incorporate the FTY720 stereoisomers into lipid vesicles by sonication.

  • Kinase Reaction: In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles containing the FTY720 stereoisomer, and recombinant SphK2.

  • Initiation: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an acidic solution (e.g., 1N HCl).

  • Lipid Extraction: Extract the lipids using a chloroform:methanol mixture.

  • TLC Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate FTY720-phosphate from unreacted ATP.

  • Quantification: Visualize the radiolabeled FTY720-phosphate using a phosphorimager and quantify the spot intensity. Alternatively, scrape the corresponding silica from the TLC plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the initial reaction velocities at each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each stereoisomer.

Signaling Pathways and Experimental Workflows

The phosphorylation of FTY720 by SphK2 is the gateway to its pharmacological activity. The resulting (S)-FTY720-phosphate then engages with S1P receptors to initiate a cascade of downstream signaling events.

FTY720_Activation_and_Signaling cluster_activation Intracellular Activation cluster_signaling Extracellular Signaling FTY720 FTY720 (S)-enantiomer SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P (S)-FTY720-Phosphate SphK2->FTY720P S1P1 S1P1 Receptor FTY720P->S1P1 Agonism G_protein Gαi/o S1P1->G_protein Activation Internalization Receptor Internalization & Degradation S1P1->Internalization PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK Akt Akt PI3K->Akt Lymphocyte_egress Inhibition of Lymphocyte Egress Akt->Lymphocyte_egress ERK->Lymphocyte_egress Internalization->Lymphocyte_egress

Caption: FTY720 activation and downstream signaling pathway.

The diagram above illustrates the two key stages in the mechanism of action of FTY720. Initially, the (S)-enantiomer of FTY720 is phosphorylated by SphK2 within the cell. The resulting (S)-FTY720-phosphate is then transported out of the cell where it acts as a high-affinity agonist for the S1P1 receptor on lymphocytes. This binding event triggers several downstream signaling cascades, including the PI3K/Akt and ERK pathways, and most critically, leads to the internalization and subsequent degradation of the S1P1 receptor.[2][3] This functional antagonism prevents lymphocytes from responding to the natural S1P gradient, thereby inhibiting their egress from secondary lymphoid organs.

experimental_workflow cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis SphK2_enzyme Recombinant SphK2 Kinase_Reaction Incubate SphK2, FTY720 isomer, & [γ-32P]ATP SphK2_enzyme->Kinase_Reaction FTY720_isomers (R)- & (S)-FTY720 FTY720_isomers->Kinase_Reaction Radiolabeled_ATP [γ-32P]ATP Radiolabeled_ATP->Kinase_Reaction Lipid_Extraction Extract Phosphorylated Product Kinase_Reaction->Lipid_Extraction TLC Separate by Thin-Layer Chromatography Lipid_Extraction->TLC Quantification Quantify Radiolabeled FTY720-Phosphate TLC->Quantification MM_Kinetics Michaelis-Menten Kinetics Quantification->MM_Kinetics Km_Vmax Determine Km and Vmax MM_Kinetics->Km_Vmax Comparison Compare Stereoisomer Phosphorylation Rates Km_Vmax->Comparison

Caption: Workflow for SphK2 stereospecificity assay.

This workflow outlines the key steps in an in vitro kinase assay designed to quantitatively assess the stereospecificity of SphK2 towards FTY720 enantiomers. By comparing the kinetic parameters derived from this assay, researchers can definitively validate the preferential phosphorylation of the (S)-enantiomer.

Conclusion

The stereospecific phosphorylation of FTY720 by Sphingosine Kinase 2 is a critical determinant of its therapeutic efficacy. The available evidence strongly indicates that the (S)-enantiomer is the preferred substrate for SphK2, leading to the formation of the pharmacologically active (S)-FTY720-phosphate. This guide provides a framework for researchers to further investigate and quantify this stereoselectivity through detailed experimental protocols. A thorough understanding of this fundamental activation step is paramount for the development of more refined and potent S1P receptor modulators with improved therapeutic profiles. The provided diagrams of the signaling pathway and experimental workflow serve as valuable tools for visualizing and executing further research in this important area of pharmacology.

References

A Comparative Guide to (R)-FTY720P and Other Sphingosine-1-Phosphate Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of Sphingosine-1-Phosphate (S1P) receptor modulators is one of rapid evolution. Initially defined by the broad activity of Fingolimod (FTY720), the field has advanced towards molecules with greater receptor selectivity and nuanced signaling properties. This guide provides an objective comparison of research findings on (R)-FTY720P and its key alternatives, supported by experimental data and methodologies, to aid in navigating this complex therapeutic class.

Introduction to S1P Receptor Modulation

Sphingosine-1-phosphate is a critical signaling lipid that regulates numerous physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs. By binding to S1P receptors (S1PRs), particularly the S1P1 subtype on lymphocytes, it facilitates their egress into circulation. The therapeutic strategy of S1P receptor modulators hinges on disrupting this process. These drugs act as functional antagonists; they initially activate the S1P1 receptor, but then trigger its prolonged internalization and degradation.[1][2] This renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within lymph nodes and reducing their infiltration into tissues like the central nervous system (CNS), which is beneficial in autoimmune diseases such as multiple sclerosis (MS).[1][3]

Fingolimod (FTY720) was the first-in-class oral S1P receptor modulator approved for MS.[4] In vivo, it is phosphorylated by sphingosine kinase 2 (SphK2) to form the active metabolite, FTY720-phosphate (FTY720-P).[2][5] It is now understood that the biologically active component is the (S)-enantiomer of FTY720-P, which is a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors.[2] In contrast, the (R)-enantiomer of FTY720-P is considered biologically inactive.[6]

This guide focuses on a distinct but related compound, the (R)-enantiomer of an FTY720 phosphonate analog, and compares it with the established FTY720-P and newer, more selective S1P receptor modulators.

Quantitative Comparison of S1P Receptor Modulators

The performance of S1P receptor modulators is primarily defined by their potency and selectivity across the five S1P receptor subtypes. Off-target effects, particularly at the S1P3 receptor, have been linked to adverse events like bradycardia, prompting the development of more selective second-generation drugs.[7]

Table 1: In Vitro Potency and Selectivity Profiles

The following table summarizes the functional activity (potency, EC50) and binding affinity (Ki) of various S1P receptor modulators. Lower values indicate higher potency or affinity.

CompoundS1P1S1P2S1P3S1P4S1P5Data TypeReference(s)
(R)-FTY720-vinylphosphonate 20 nM N/AN/AN/AN/AEC50 (GTPγS)[8]
(S)-FTY720-P (Fingolimod-P) 0.3 nM>10,000 nM3.1 nM0.6 nM0.3 nMEC50 (GTPγS)[2]
Siponimod 0.46 nM>10,000 nM>1,111 nM~384 nM0.3 nMEC50 (GTPγS)[9]
Ozanimod 0.5 nM>10,000 nM>10,000 nM>10,000 nM1.93 nMKi (Binding)[10]
Ponesimod 5.7 nMN/AN/AN/AN/AEC50 (GTPγS)[11]
1.5 nMN/AN/AN/AN/AEC50 (β-arrestin)[12]
9.37 nMN/AN/AN/A17.43 nMKi (Binding)[10]

N/A: Data not available in the cited sources. Note: (S)-FTY720-P is the active metabolite of the approved drug Fingolimod. Data for (R)-FTY720-vinylphosphonate at other receptors is limited, but it is highlighted as an S1P1-selective agonist.[1][8]

Table 2: Clinical Efficacy in Relapsing Multiple Sclerosis

The clinical efficacy of approved S1P modulators is often measured by the reduction in the Annualized Relapse Rate (ARR) compared to placebo or an active comparator.

DrugDoseComparatorARR ReductionReference(s)
Fingolimod 0.5 mgPlacebo~54%[13]
Fingolimod 0.5 mgInterferon β-1a~52%[13]
Siponimod 2 mgPlacebo21% (Disability Progression)[13]
Ozanimod 0.92 mgInterferon β-1a~48%[14]
Ponesimod 20 mgTeriflunomide30.5%[13][15]

Note: The Siponimod trial focused on Secondary Progressive MS, where the primary endpoint was a reduction in disability progression, not solely ARR.

Signaling Pathways and Mechanisms

The primary mechanism for all S1P modulators involves functional antagonism of the S1P1 receptor. However, the precise downstream events and receptor fate can differ, influencing the overall pharmacological profile.

S1P1 Receptor Activation and Functional Antagonism

Upon binding, an S1P modulator activates the S1P1 receptor, leading to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. This initiates downstream signaling. Subsequently, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, facilitating the recruitment of β-arrestin. It is this β-arrestin recruitment that is crucial for receptor internalization, the key step in functional antagonism.[12]

S1P1_Activation cluster_membrane Cell Membrane S1PR1 S1P1 Receptor G_Protein Gαiβγ S1PR1->G_Protein Activation GRK GRK S1PR1->GRK Agonist Occupancy Gai Gαi-GTP G_Protein->Gai Gbg Gβγ G_Protein->Gbg Ligand S1P Modulator ((R)-FTY720P, etc.) Ligand->S1PR1 Binding Signaling Downstream Signaling Gai->Signaling S1PR1_P Phosphorylated S1P1 Receptor GRK->S1PR1_P Phosphorylation b_Arrestin β-Arrestin S1PR1_P->b_Arrestin Recruitment Internalization Receptor Internalization b_Arrestin->Internalization

Caption: General signaling pathway for S1P1 receptor functional antagonism.

Differential Receptor Fate: Recycling vs. Degradation

A key differentiator between the natural ligand S1P and modulators like FTY720-P is the fate of the internalized receptor. S1P binding typically leads to receptor recycling back to the cell surface, allowing the cell to remain responsive. In contrast, FTY720-P binding targets the receptor for ubiquitination and subsequent degradation by the proteasome.[1][5] This irreversible removal is what ensures a sustained functional antagonism. While less potent at G-protein activation, some newer modulators like Etrasimod show similar potency to FTY720 in promoting β-arrestin recruitment and receptor internalization, suggesting this is a conserved mechanism for the drug class.[16] The (S)-phosphonate analog of FTY720 has been shown to be a biased agonist, preserving S1P1 expression and localization at the cell periphery compared to S1P and FTY720, which induce internalization.[17]

Receptor_Fate cluster_S1P Natural Ligand (S1P) cluster_FTY720P Modulator (FTY720-P) S1P_Bind S1P Binds S1P1 S1P_Internalize Internalization S1P_Bind->S1P_Internalize S1P_Recycle Receptor Recycling to Cell Surface S1P_Internalize->S1P_Recycle FTY_Bind FTY720-P Binds S1P1 FTY_Internalize Internalization FTY_Bind->FTY_Internalize FTY_Degrade Ubiquitination & Proteasomal Degradation FTY_Internalize->FTY_Degrade

Caption: Comparative fate of the S1P1 receptor after ligand binding.

Key Experimental Protocols

The quantitative data presented in this guide are derived from a set of standardized functional assays. Understanding these methodologies is crucial for interpreting the results.

GTPγS Binding Assay

This is a functional assay to measure G-protein activation following receptor agonism.[18] It is a primary method for determining the potency (EC50) of S1P receptor modulators.

  • Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist catalyzes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon activation.[19] The accumulation of radioactivity is proportional to the level of receptor activation.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the S1P receptor subtype of interest are prepared.

    • Incubation: Membranes are incubated with varying concentrations of the test compound (e.g., (R)-FTY720P) in the presence of GDP and [³⁵S]GTPγS.

    • Separation: The reaction is stopped, and membrane-bound radioactivity is separated from the unbound [³⁵S]GTPγS, typically by rapid filtration through glass fiber filters.[19][20]

    • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

    • Analysis: Data are plotted as radioactivity versus compound concentration to generate a dose-response curve from which the EC50 (concentration for 50% maximal effect) is calculated.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P receptor, a key step leading to receptor internalization and desensitization.[21][22]

  • Principle: Modern assays often use enzyme fragment complementation (EFC). The S1P receptor is fused to one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is fused to the complementary fragment. When the agonist induces their interaction, the fragments come into proximity, forming an active enzyme that can act on a chemiluminescent substrate.[22]

  • Methodology:

    • Cell Lines: Engineered cells co-expressing the tagged receptor and tagged β-arrestin are used.

    • Compound Addition: Cells are plated and treated with various concentrations of the test compound.

    • Substrate Addition & Incubation: After an incubation period to allow for receptor activation and β-arrestin recruitment, a substrate solution is added.

    • Detection: The plate is read on a luminometer to measure the light signal generated by the reconstituted enzyme.

    • Analysis: A dose-response curve is generated to determine the EC50 for β-arrestin recruitment.[12]

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most widely used animal model for human MS and is essential for evaluating the in vivo efficacy of potential therapeutics.[23][24]

  • Principle: The model involves inducing an autoimmune response against myelin components in the CNS of susceptible rodent strains (e.g., C57BL/6 mice), leading to inflammation, demyelination, and paralysis that mimics aspects of MS.[25]

  • Methodology:

    • Induction: EAE is typically induced by immunization with a myelin-derived peptide, such as MOG₃₅₋₅₅, emulsified in Complete Freund's Adjuvant (CFA). This is followed by injections of pertussis toxin, which facilitates the entry of inflammatory cells into the CNS.[25]

    • Dosing Regimen: The test compound can be administered in a prophylactic (before disease onset) or therapeutic (after symptom appearance) regimen.[23][26]

    • Clinical Scoring: Animals are monitored and scored daily for clinical signs of disease, typically on a scale from 0 (no signs) to 5 (moribund or death), based on the severity of tail and limb paralysis.

    • Outcome Measures: The primary outcome is the clinical EAE score. A reduction in the average score compared to a vehicle-treated control group indicates efficacy. Secondary outcomes can include histological analysis of the spinal cord for inflammation and demyelination.[26]

Conclusion

The study of S1P receptor modulators reveals a clear trajectory from non-selective agents like Fingolimod to highly selective molecules that aim to maximize efficacy while minimizing mechanism-based side effects. While the (S)-enantiomer of FTY720-P is the well-characterized active form of Fingolimod, research into other stereoisomers and analogs, such as (R)-FTY720-vinylphosphonate, highlights a path toward S1P1-selective agonism.[8] This compound, along with second-generation modulators like Siponimod, Ozanimod, and Ponesimod, demonstrates the continued refinement of this therapeutic class. By comparing quantitative data on receptor potency, selectivity, and clinical efficacy, researchers can better position novel compounds and understand the structure-activity relationships that govern their complex pharmacology. The experimental protocols outlined provide the foundational methods upon which these critical comparisons are built.

References

A Comparative Guide to the In Vivo Effects of FTY720 Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FTY720 (Fingolimod) is a well-established immunomodulatory drug, administered as a racemic mixture. In vivo, it is a prodrug that requires phosphorylation by sphingosine kinase 2 to become the pharmacologically active FTY720-phosphate (FTY720-P).[1][2] This phosphorylation creates two enantiomers: (S)-FTY720-P and (R)-FTY720-P. A comprehensive understanding of the distinct biological activities of these enantiomers is crucial for targeted drug design and development. This guide provides an objective comparison of their in vivo effects, supported by experimental data.

Pharmacological Profile: Receptor Activity

The primary mechanism of action of FTY720-P is the modulation of sphingosine-1-phosphate (S1P) receptors.[3] The differential effects of the enantiomers are most evident at the receptor level. The (S)-enantiomer is the biologically active form, acting as a potent agonist at four of the five S1P receptor subtypes.[4] In contrast, the (R)-enantiomer is largely considered inactive.[5]

Table 1: Comparative Receptor Activity of FTY720-P Enantiomers

Receptor (S)-FTY720-P Activity (R)-FTY720-P Activity
S1P1 Full agonist (EC50 = 0.3 nM)[4] No activity reported[4]
S1P2 No activity (>10,000 nM)[4] No activity reported
S1P3 Partial agonist (EC50 = 3.1 nM)[4] No activity reported[4]
S1P4 Full agonist (EC50 = 0.6 nM)[4] No activity reported[4]

| S1P5 | Full agonist (EC50 = 0.3 nM)[4] | No activity reported[4] |

In Vivo Effects on Lymphocyte Trafficking

A hallmark effect of FTY720 administration is a rapid and sustained reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia. This is not due to lymphocyte depletion but rather a sequestration of lymphocytes within secondary lymphoid organs.[3][6] This effect is mediated by the functional antagonism of the S1P1 receptor on lymphocytes, which is necessary for their egress from lymph nodes.[4] The in vivo phosphorylation of FTY720 leads to the exclusively biologically active (S)-configured enantiomer.[5]

Table 2: Differential Effects on Peripheral Blood Lymphocyte Counts In Vivo

Enantiomer Effect on Lymphocyte Count Mechanism
(S)-FTY720-P Significant reduction Potent agonism at S1P1 leads to receptor internalization and functional antagonism, trapping lymphocytes in lymphoid tissues.[3][4]

| (R)-FTY720-P | No significant effect | Lacks significant activity at S1P receptors.[4][5] |

Studies with the racemic FTY720 show a dose-dependent reduction in peripheral blood lymphocytes. For instance, in mice, doses of 0.5 mg/kg/day and 1.0 mg/kg/day decreased lymphocyte counts to 23.81% and 12.59% of control levels, respectively.[7] In human subjects, daily doses of 1.25 mg and 5 mg resulted in an 80% and 88% reduction in total lymphocyte counts, respectively.[8] These effects are attributed to the activity of the (S)-enantiomer.

Therapeutic Efficacy in Preclinical Models

The differential activity of the FTY720 enantiomers is reflected in their therapeutic efficacy in in vivo models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.[9]

Table 3: Comparative Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Enantiomer Therapeutic Effect in EAE Key Mechanism of Action
(S)-FTY720-P Prophylactic and therapeutic efficacy; prevents development and inhibits progression of EAE.[9] Reduces infiltration of autoaggressive T cells into the central nervous system (CNS) by sequestering them in lymph nodes.[4][9] Also acts directly on astrocytes in the CNS to reduce astrogliosis.[10][11]

| (R)-FTY720-P | No efficacy reported | Lacks the S1P receptor-modulating activity required for therapeutic effect.[4] |

Prophylactic and therapeutic administration of racemic FTY720 has been shown to significantly inhibit the progression of EAE and reduce demyelination and CD4+ T cell infiltration in the spinal cord.[9] These therapeutic benefits are driven by the (S)-FTY720-P enantiomer.

Visualizing the Mechanisms

Signaling Pathways and Molecular Interactions

The differential interaction of FTY720-P enantiomers with the S1P1 receptor is the basis for their distinct in vivo effects. The endogenous ligand, S1P, binds to the S1P1 receptor, which is then internalized and subsequently recycled back to the cell surface. (S)-FTY720-P, however, induces an irreversible internalization and degradation of the receptor, leading to a state of "functional antagonism".[12]

G cluster_0 Endogenous S1P Signaling (Recycling) cluster_1 (S)-FTY720-P Signaling (Degradation) cluster_2 (R)-FTY720-P Interaction S1P S1P S1PR1_a S1P1 Receptor (Surface) S1P->S1PR1_a Binds Internalized_S1P Internalized Receptor-S1P Complex S1PR1_a->Internalized_S1P Internalization Recycled_S1PR1 Recycled S1P1 Receptor (Surface) Internalized_S1P->Recycled_S1PR1 Recycling S_FTY720P (S)-FTY720-P S1PR1_b S1P1 Receptor (Surface) S_FTY720P->S1PR1_b Binds Internalized_S Internalized Receptor-(S)-FTY720-P Complex S1PR1_b->Internalized_S Internalization Degradation Proteasomal Degradation Internalized_S->Degradation Ubiquitination R_FTY720P (R)-FTY720-P S1PR1_c S1P1 Receptor (Surface) R_FTY720P->S1PR1_c No Binding/ No Activity

Caption: Differential S1P1 receptor modulation by FTY720-P enantiomers.

Experimental Workflow

Assessing the differential in vivo effects of FTY720 enantiomers typically involves administering the compounds to animal models and measuring physiological and cellular outcomes over time.

G cluster_workflow In Vivo Comparison Workflow start Animal Model (e.g., EAE Induction in Mice) treatment Treatment Groups start->treatment group1 Vehicle Control treatment->group1 Group 1 group2 (S)-FTY720-P treatment->group2 Group 2 group3 (R)-FTY720-P treatment->group3 Group 3 monitoring Daily Monitoring - Clinical Score - Body Weight group1->monitoring group2->monitoring group3->monitoring endpoint Endpoint Analysis monitoring->endpoint blood Blood Collection (Flow Cytometry for Lymphocyte Counts) endpoint->blood tissue Tissue Collection (CNS) (Histology for Inflammation/Demyelination) endpoint->tissue analysis Data Analysis & Comparison blood->analysis tissue->analysis

Caption: A typical experimental workflow for comparing FTY720 enantiomers in vivo.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is a standard method for assessing the efficacy of compounds in a preclinical model of multiple sclerosis.

  • Animals: Female SJL/J or C57BL/6 mice are commonly used.[9]

  • Induction: EAE is induced by immunization with myelin-specific peptides, such as proteolipid protein (PLP) 139-151 for SJL/J mice or myelin oligodendrocyte glycoprotein (MOG) 35-55 for C57BL/6 mice. The peptide is emulsified in Complete Freund's Adjuvant (CFA) and injected subcutaneously. Pertussis toxin is administered intraperitoneally on days 0 and 2 post-immunization to facilitate the entry of immune cells into the CNS.[9]

  • Treatment: FTY720 enantiomers or vehicle are administered orally (gavage) or intraperitoneally once daily. For prophylactic treatment, administration begins on the day of immunization. For therapeutic treatment, administration starts after the onset of clinical signs.[9]

  • Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).[11]

  • Endpoint Analysis: At the end of the study, spinal cords are collected for histological analysis to assess the degree of immune cell infiltration and demyelination.[9]

Lymphocyte Enumeration by Flow Cytometry

This protocol is used to quantify the effect of FTY720 enantiomers on circulating lymphocyte populations.

  • Sample Collection: Peripheral blood is collected from animals at specified time points after treatment. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).

  • Cell Staining: Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently labeled antibodies specific for different lymphocyte markers (e.g., CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells).[13][14]

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument passes individual cells through a laser beam and detects the fluorescence emitted from each cell. This allows for the identification and quantification of different lymphocyte subsets.[13]

  • Data Analysis: The data are analyzed to determine the absolute number and percentage of different lymphocyte populations in the peripheral blood. These values are then compared between treatment groups.[14]

Conclusion

The in vivo effects of FTY720 are overwhelmingly, if not exclusively, mediated by the (S)-FTY720-P enantiomer. Its potent agonism at S1P receptors, particularly S1P1, drives the lymphocyte sequestration and therapeutic efficacy observed in preclinical models. The (R)-FTY720-P enantiomer is pharmacologically inactive in this context. This clear differentiation underscores the importance of stereochemistry in drug design and provides a rationale for the development of enantiomerically pure S1P receptor modulators to optimize therapeutic effects and potentially reduce off-target activities.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.